Gne-064
Description
Properties
Molecular Formula |
C17H21N5O2 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
1-[(2R)-4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-2-methylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C17H21N5O2/c1-11-10-21(7-8-22(11)12(2)23)15-9-14(19-20-17(15)18)13-5-3-4-6-16(13)24/h3-6,9,11,24H,7-8,10H2,1-2H3,(H2,18,20)/t11-/m1/s1 |
InChI Key |
FHRKRGDHMCCDEO-LLVKDONJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
GNE-064: A Technical Guide to its Mechanism of Action as a Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-064 is a potent, selective, and orally bioavailable chemical probe that targets the bromodomains of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex subunits SMARCA2 (Brahma-related gene 1, BRG1) and SMARCA4 (Brahma, BRM), as well as the fifth bromodomain of PBRM1. By competitively binding to the acetyl-lysine binding pocket of these bromodomains, this compound disrupts the interaction of the SWI/SNF complex with acetylated histones, thereby modulating gene expression. This guide provides an in-depth overview of the mechanism of action of this compound, including its biochemical and cellular activity, detailed experimental protocols for its characterization, and a summary of its pharmacokinetic properties.
Introduction
The SWI/SNF complex is a critical regulator of gene expression, utilizing the energy from ATP hydrolysis to remodel chromatin and alter the accessibility of DNA to transcription factors.[1] The bromodomain-containing subunits of this complex, including the core ATPases SMARCA2 and SMARCA4, and the PBRM1 subunit of the PBAF variant of the complex, play a crucial role in tethering the complex to acetylated histones, a key epigenetic mark for transcriptionally active chromatin.[2] Dysregulation of the SWI/SNF complex is implicated in a variety of human cancers, making its components attractive therapeutic targets.[3]
This compound has emerged as a valuable tool for studying the biological functions of the SMARCA2, SMARCA4, and PBRM1 bromodomains.[4][5] Its high potency and selectivity enable precise interrogation of the roles of these specific bromodomains in cellular processes.[6][7] This document serves as a comprehensive technical resource on the mechanism of action of this compound.
Core Mechanism of Action
This compound functions as a competitive inhibitor of the bromodomains of SMARCA2, SMARCA4, and the fifth bromodomain of PBRM1.[5] Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues on histone tails and other proteins.[5] The binding of these bromodomains to acetylated histones is a key step in the recruitment of the SWI/SNF complex to specific genomic loci, leading to chromatin remodeling and subsequent regulation of gene expression.[2]
By occupying the acetyl-lysine binding pocket of these bromodomains, this compound prevents their interaction with acetylated histones. This disruption of SWI/SNF complex recruitment to chromatin leads to alterations in the expression of a subset of genes regulated by this complex, which are involved in cellular processes such as cell cycle control and differentiation.[1]
Quantitative Data
The following tables summarize the in vitro and in vivo activity of this compound.
Table 1: Biochemical Activity of this compound
| Target | Assay Type | IC50 (µM) | Kd (µM) |
| SMARCA4 Bromodomain | AlphaScreen | 0.035 | 0.010 |
| SMARCA2 Bromodomain | AlphaScreen | - | 0.016 |
| PBRM1 Bromodomain 5 | AlphaScreen | - | 0.018 |
| PBRM1 Bromodomain 2 | AlphaScreen | - | 0.049 |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Endpoint | EC50 (µM) |
| U2OS | NanoBRET Target Engagement | SMARCA2 | 0.10 |
Table 3: In Vivo Pharmacokinetics of this compound in Mice
| Route | Dose (mg/kg) | T1/2 (h) | Cmax (ng/mL) | AUC (ng*h/mL) | Bioavailability (%) |
| IV | 0.5 | 1.1 | - | - | - |
| PO | 1.0 | - | - | - | 59 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Biochemical Assay: AlphaScreen
This assay quantifies the ability of this compound to disrupt the interaction between the target bromodomain and an acetylated histone peptide.
-
Reagents:
-
GST-tagged bromodomain protein (SMARCA2, SMARCA4, or PBRM1).
-
Biotinylated histone H4 acetylated lysine 8 (H4K8ac) peptide.
-
Glutathione (B108866) donor beads.
-
Streptavidin acceptor beads.
-
This compound serially diluted in DMSO.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA).
-
-
Procedure:
-
Add GST-tagged bromodomain and biotinylated H4K8ac peptide to a 384-well plate.
-
Add this compound or DMSO control.
-
Incubate for 30 minutes at room temperature.
-
Add glutathione donor beads and streptavidin acceptor beads.
-
Incubate for 1 hour at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to DMSO controls.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cellular Target Engagement Assay: NanoBRET
This assay measures the engagement of this compound with its target bromodomain in live cells.[6][8]
-
Reagents:
-
U2OS cells transiently transfected with a NanoLuc-SMARCA2 bromodomain fusion construct.
-
NanoBRET tracer that binds to the SMARCA2 bromodomain.
-
This compound serially diluted in DMSO.
-
Opti-MEM.
-
NanoBRET Nano-Glo Substrate.
-
-
Procedure:
-
Seed transfected U2OS cells in a 96-well plate.
-
Add this compound or DMSO control to the cells.
-
Add the NanoBRET tracer to all wells.
-
Incubate for 2 hours at 37°C in a CO2 incubator.
-
Add NanoBRET Nano-Glo Substrate.
-
Read luminescence at 460 nm (donor) and >600 nm (acceptor) within 10 minutes.
-
-
Data Analysis:
-
Calculate the NanoBRET ratio (acceptor emission/donor emission).
-
Determine the EC50 value by plotting the change in BRET ratio against the inhibitor concentration.
-
In Vivo Pharmacokinetics Study
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in mice.
-
Animals:
-
Female CD-1 mice.
-
-
Dosing:
-
Intravenous (IV) administration: 0.5 mg/kg this compound in a suitable vehicle via the tail vein.
-
Oral (PO) administration: 1.0 mg/kg this compound in a suitable vehicle via oral gavage.
-
-
Sample Collection:
-
Collect blood samples at various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.
-
Process blood to obtain plasma.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in plasma samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (T1/2, Cmax, AUC, bioavailability) using appropriate software.
-
Experimental and Logical Workflows
References
- 1. Target genes of the largest human SWI/SNF complex subunit control cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SWI/SNF Family - Creative BioMart [creativebiomart.net]
- 3. A rationale to target the SWI/SNF complex for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound: A Potent, Selective, and Orally Bioavailable Chemical Probe for the Bromodomains of SMARCA2 and SMARCA4 and the Fifth Bromodomain of PBRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. eubopen.org [eubopen.org]
GNE-064: An In-Depth Technical Guide to a Selective Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-064 is a potent, selective, and orally bioavailable small molecule inhibitor that targets the bromodomains of several key proteins involved in chromatin remodeling. Specifically, it shows high affinity for the bromodomains of SMARCA4 (also known as BRG1) and SMARCA2 (also known as BRM), the catalytic ATPase subunits of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex. Additionally, this compound targets the fifth bromodomain of PBRM1 (Polybromo-1), a subunit of the PBAF (PBRM1-associated BAF) complex, a variant of the SWI/SNF complex.[1][2][3] This targeted inhibition of bromodomain function makes this compound a valuable chemical probe for elucidating the biological roles of these proteins and a potential therapeutic agent in diseases where their activity is dysregulated, such as certain cancers.
Core Function and Mechanism of Action
This compound functions by competitively binding to the acetyl-lysine binding pockets of the bromodomains of SMARCA4, SMARCA2, and PBRM1.[1][2] Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues on histone tails and other proteins. This interaction is crucial for anchoring chromatin remodeling complexes to specific genomic loci, thereby regulating gene expression.
By occupying these binding sites, this compound prevents the recruitment of the SWI/SNF and PBAF complexes to chromatin. This disruption of chromatin binding inhibits the ability of these complexes to remodel nucleosomes and modulate the accessibility of DNA to transcription factors. Consequently, the expression of genes regulated by these complexes is altered. A key downstream target of SWI/SNF-mediated gene regulation is the proto-oncogene c-MYC.[4][5][6][7][8] The SWI/SNF complex can directly bind to the c-MYC promoter and regulate its expression.[5][6] Therefore, by inhibiting the function of the SWI/SNF complex, this compound can lead to the downregulation of c-MYC and its target genes, which are involved in cell proliferation, growth, and metabolism.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its inhibitory activity and pharmacokinetic properties.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Value | Unit |
| SMARCA4 | IC50 | 0.035 | µM |
| SMARCA2 | EC50 | 0.10 | µM |
| SMARCA4 | Kd | 0.01 | µM |
| SMARCA2 | Kd | 0.016 | µM |
| PBRM1 (BD5) | Kd | 0.018 | µM |
| PBRM1 (BD2) | Kd | 0.049 | µM |
Table 2: In Vivo Pharmacokinetic Properties of this compound in Female CD-1 Mice
| Parameter | Route of Administration | Value | Unit |
| Unbound Plasma Clearance | Intravenous (0.5 mg/kg) | 16 | mL/min/kg |
| Half-life | Intravenous (0.5 mg/kg) | 1.1 | h |
| Oral Bioavailability | Oral (1.0 mg/kg) | 59 | % |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. While specific protocols for this compound are not publicly available in full detail, the following represents standard and widely accepted procedures for these assays.
Biochemical Inhibition Assay (AlphaLISA)
The inhibitory activity of this compound on the binding of SMARCA4 bromodomain to an acetylated histone peptide is often determined using an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) format.
Principle: This assay measures the proximity of a donor and an acceptor bead.[9][10][11][12] One bead is coated with the bromodomain protein, and the other with a biotinylated, acetylated histone peptide that binds to the bromodomain. When in close proximity, excitation of the donor bead results in a luminescent signal from the acceptor bead. An inhibitor disrupts this interaction, leading to a decrease in signal.
General Protocol:
-
Reagents: Biotinylated acetylated histone H4 peptide, GST-tagged SMARCA4 bromodomain, Streptavidin-coated Donor beads, anti-GST Acceptor beads, this compound serially diluted in assay buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
Procedure:
-
Add GST-tagged SMARCA4 bromodomain and biotinylated acetylated histone H4 peptide to the wells of a 384-well microplate.
-
Add varying concentrations of this compound or DMSO (vehicle control).
-
Incubate at room temperature for 30 minutes.
-
Add a mixture of Streptavidin-coated Donor beads and anti-GST Acceptor beads.
-
Incubate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
-
Data Analysis: The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
Bromodomain Selectivity Profiling (BROMOscan)
The selectivity of this compound against a panel of human bromodomains is typically assessed using the BROMOscan technology.
Principle: BROMOscan is a competition binding assay that measures the ability of a test compound to displace a ligand from a DNA-tagged bromodomain.[13][14] The amount of bromodomain captured on a solid support is quantified by qPCR.
General Protocol:
-
Reagents: DNA-tagged human bromodomains, an immobilized ligand for each bromodomain, this compound.
-
Procedure:
-
A mixture of the DNA-tagged bromodomain and the test compound (this compound) is added to wells containing the immobilized ligand.
-
The plate is incubated to allow for binding to reach equilibrium.
-
Unbound bromodomain is washed away.
-
The amount of bound, DNA-tagged bromodomain is quantified using qPCR.
-
-
Data Analysis: The dissociation constant (Kd) is determined by measuring the amount of captured bromodomain as a function of the this compound concentration.
Cellular Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
Confirmation of this compound binding to its target proteins in a cellular context can be achieved using a Cellular Thermal Shift Assay (CETSA).
Principle: Ligand binding can stabilize a target protein, leading to an increase in its melting temperature.[15][16][17][18][19] CETSA measures the amount of soluble target protein remaining in cell lysates after heating to various temperatures.
General Protocol:
-
Cell Culture and Treatment:
-
Culture U2OS cells to ~80% confluency.
-
Treat cells with varying concentrations of this compound or DMSO for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Quantify the amount of soluble target protein (SMARCA4, SMARCA2, or PBRM1) in the supernatant using Western blotting or an ELISA-based method.
-
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
In Vivo Pharmacokinetic Study in Mice
The pharmacokinetic properties of this compound are evaluated in a mouse model.
General Protocol:
-
Formulation and Dosing:
-
For intravenous (IV) administration, this compound is dissolved in a suitable vehicle (e.g., a mixture of PEG300, Tween-80, and saline).
-
For oral (PO) administration, this compound is formulated in a vehicle suitable for gavage (e.g., 20% SBE-β-CD in saline).
-
A single dose is administered (e.g., 0.5 mg/kg for IV and 1.0 mg/kg for PO).
-
-
Blood Sampling:
-
Blood samples are collected from a subset of mice at various time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma is separated by centrifugation.
-
-
Bioanalysis:
-
The concentration of this compound in plasma samples is determined using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.
-
-
Data Analysis: Pharmacokinetic parameters such as clearance, half-life, and oral bioavailability are calculated using non-compartmental analysis.
Visualizations
This compound Mechanism of Action: Disruption of SWI/SNF-mediated Gene Regulation
Caption: this compound inhibits the bromodomain of SWI/SNF, blocking its recruitment to chromatin.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for assessing this compound target engagement in cells using CETSA.
Logical Relationship: SWI/SNF, c-MYC, and Cell Proliferation
Caption: this compound inhibits SWI/SNF, leading to reduced c-MYC expression and proliferation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound: A Potent, Selective, and Orally Bioavailable Chemical Probe for the Bromodomains of SMARCA2 and SMARCA4 and the Fifth Bromodomain of PBRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Construction of the gene regulatory network identifies MYC as a transcriptional regulator of SWI/SNF complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The c-myc gene is a direct target of mammalian SWI/SNF-related complexes during differentiation-associated cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of SWI/SNF in acute leukemia maintenance and enhancer-mediated Myc regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. MYC interaction with the tumor suppressive SWI/SNF complex member INI1 regulates transcription and cellular transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. eubopen.org [eubopen.org]
- 17. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Pharmacokinetics of bisphenol A in neonatal and adult CD-1 mice: inter-species comparisons with Sprague-Dawley rats and rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
GNE-064: A Technical Guide to a Potent and Selective SMARCA2/4 Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-064 is a potent, selective, and orally bioavailable small molecule inhibitor that targets the bromodomains of the chromatin remodeling proteins SMARCA2 (also known as BRM) and SMARCA4 (also known as BRG1), as well as the fifth bromodomain of PBRM1.[1][2] These proteins are the catalytic ATPase subunits of the multi-subunit SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex.[3][4] The SWI/SNF complex plays a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors.[2][3]
The bromodomain is a protein domain that recognizes and binds to acetylated lysine (B10760008) residues on histone tails, a key mechanism for tethering the SWI/SNF complex to specific regions of the genome.[5] By inhibiting the bromodomains of SMARCA2 and SMARCA4, this compound disrupts this interaction, offering a promising avenue for therapeutic intervention in diseases where the SWI/SNF complex is dysregulated, such as in certain cancers.[3][5] This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, detailed experimental protocols for its characterization, and insights into its mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical affinity, inhibitory potency, and cellular activity.
Table 1: Biochemical Activity of this compound
| Target | Assay Type | Value | Units |
| SMARCA4 Bromodomain | TR-FRET | IC50 = 0.035 | µM |
| SMARCA4 Bromodomain | - | Kd = 0.01 | µM |
| SMARCA2 Bromodomain | - | Kd = 0.016 | µM |
| PBRM1 Bromodomain 5 | - | Kd = 0.018 | µM |
| PBRM1 Bromodomain 2 | - | Kd = 0.049 | µM |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Value | Units |
| U2OS (ZsGreen-SMARCA2 BD-expressing) | Target Engagement | EC50 = 0.10 | µM |
Table 3: In Vivo Pharmacokinetics of this compound in Female CD-1 Mice
| Parameter | Intravenous (0.5 mg/kg) | Oral (1.0 mg/kg) | Units |
| Unbound Plasma Clearance | 16 | - | mL/min/kg |
| Half-life (t1/2) | 1.1 | - | hours |
| Oral Bioavailability (F) | - | 59 | % |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound. These protocols are based on established techniques and commercially available kits.
Biochemical Inhibition Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This assay measures the ability of this compound to inhibit the binding of the SMARCA2 bromodomain to an acetylated histone peptide.
Materials:
-
Recombinant GST-tagged SMARCA2 bromodomain (amino acids 1375-1511)
-
Biotinylated histone H4 peptide acetylated at lysine 14 (H4K14ac)
-
Terbium (Tb)-labeled anti-GST antibody (Donor)
-
Dye-labeled Streptavidin (Acceptor)
-
TR-FRET Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
This compound compound dilutions
-
384-well low-volume black plates
Procedure:
-
Prepare serial dilutions of this compound in TR-FRET Assay Buffer.
-
Add 2 µL of the this compound dilutions or vehicle (DMSO) to the wells of a 384-well plate.
-
Prepare a master mix containing the Tb-labeled anti-GST antibody and the GST-SMARCA2 bromodomain in TR-FRET Assay Buffer. Add 8 µL of this mix to each well.
-
Prepare a master mix containing the biotinylated H4K14ac peptide and the Dye-labeled Streptavidin in TR-FRET Assay Buffer. Add 10 µL of this mix to each well.
-
Incubate the plate at room temperature for 2 hours, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, with excitation at 340 nm and emission at 620 nm (Terbium) and 665 nm (Acceptor).
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot the results against the this compound concentration to determine the IC50 value.[6][7]
Biochemical Binding Assay: AlphaLISA
This assay quantifies the direct binding of this compound to the SMARCA2 bromodomain.
Materials:
-
GST-tagged SMARCA2 bromodomain
-
Biotinylated histone H4 peptide (acetylated)
-
Glutathione AlphaLISA Acceptor beads
-
Streptavidin-coated Donor beads
-
AlphaLISA Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA)
-
This compound compound dilutions
-
384-well OptiPlate
Procedure:
-
Add 2.5 µL of this compound dilutions or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a 2X solution of GST-SMARCA2 bromodomain to each well.
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of a 2X solution of biotinylated histone peptide to each well.
-
Incubate for 60 minutes at room temperature.
-
In a separate tube, mix Glutathione AlphaLISA Acceptor beads and Streptavidin-coated Donor beads in AlphaLISA Assay Buffer. Add 10 µL of this bead suspension to each well under subdued light.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.[8][9]
Cellular Target Engagement Assay
This assay determines the ability of this compound to engage with the SMARCA2 bromodomain within a cellular context. A common method is the Cellular Thermal Shift Assay (CETSA).
Materials:
-
U2OS cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound compound dilutions
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibodies: anti-SMARCA2, and a loading control (e.g., anti-GAPDH)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture U2OS cells to ~80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermocycler, followed by cooling to 4°C.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble SMARCA2 at each temperature by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[10][11][12]
In Vivo Pharmacokinetic Study
This study evaluates the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in a mouse model.
Animals:
-
Female CD-1 mice
Procedure:
-
Intravenous (IV) Administration:
-
Administer this compound formulated in a suitable vehicle (e.g., saline with a solubilizing agent) via tail vein injection at a specific dose (e.g., 0.5 mg/kg).
-
Collect blood samples at various time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) via retro-orbital or tail bleed.
-
-
Oral (PO) Administration:
-
Administer this compound formulated in a suitable vehicle (e.g., corn oil) via oral gavage at a specific dose (e.g., 1.0 mg/kg).
-
Collect blood samples at the same time points as the IV group.
-
-
Sample Processing and Analysis:
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
Signaling Pathways and Mechanism of Action
The SWI/SNF complex, through its ATPase subunits SMARCA2 and SMARCA4, utilizes the energy from ATP hydrolysis to remodel chromatin.[3] This process involves the sliding, eviction, or restructuring of nucleosomes, which are the fundamental units of chromatin consisting of DNA wrapped around histone proteins.[2] The bromodomains of SMARCA2 and SMARCA4 are critical for targeting the complex to specific genomic loci by recognizing and binding to acetylated histones.[5]
This compound acts as a competitive inhibitor at the acetyl-lysine binding pocket of the SMARCA2 and SMARCA4 bromodomains. This inhibition prevents the SWI/SNF complex from being recruited to its target sites on chromatin. The consequence of this disruption is the altered expression of genes that are regulated by the SWI/SNF complex. In the context of cancer, particularly in tumors with mutations in one of the SWI/SNF subunits (e.g., SMARCA4-deficient cancers), the cells can become dependent on the remaining paralog (SMARCA2).[5] By inhibiting the function of the remaining SWI/SNF complex, this compound can potentially induce synthetic lethality in these cancer cells.
However, it is important to note that while bromodomain inhibition can displace the bromodomain from chromatin, some studies suggest that the ATPase activity of SMARCA2/4 is the more critical therapeutic target for inhibiting cancer cell proliferation.[3] This highlights the complexity of targeting the SWI/SNF complex and suggests that a multi-faceted approach may be necessary for effective therapeutic outcomes.
Visualizations
Caption: Mechanism of this compound Action.
Caption: Experimental Workflow for this compound.
References
- 1. Mechanism of action of the SWI/SNF family complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SWI/SNF - Wikipedia [en.wikipedia.org]
- 3. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Functional Roles of Bromodomain Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
GNE-064: A Technical Guide to its Role in Chromatin Remodeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the function and mechanism of GNE-064, a potent and selective chemical probe, in the intricate process of chromatin remodeling. This compound targets the bromodomains of key proteins within the SWI/SNF complex, offering a valuable tool for investigating the therapeutic potential of modulating this fundamental cellular process. This document provides a comprehensive overview of its biochemical activity, cellular engagement, and the experimental methodologies used for its characterization.
Core Mechanism of Action: Targeting the SWI/SNF Chromatin Remodeling Complex
This compound is a selective, orally bioavailable small molecule inhibitor that targets the bromodomains of SMARCA2 (also known as BRM), SMARCA4 (also known as BRG1), and the fifth bromodomain of PBRM1. These proteins are critical components of the mammalian SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex. The SWI/SNF complex utilizes the energy from ATP hydrolysis to reposition nucleosomes, thereby altering the accessibility of DNA to transcription factors and other regulatory proteins. This process is fundamental to the regulation of gene expression.
Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues on histone tails, a key epigenetic mark associated with active transcription. By competitively binding to the acetyl-lysine binding pockets of the bromodomains of SMARCA2, SMARCA4, and PBRM1, this compound effectively disrupts the recruitment and anchoring of the SWI/SNF complex to chromatin. This inhibition of bromodomain function interferes with the complex's ability to remodel chromatin and regulate the transcription of target genes.
Quantitative Data Presentation
The following tables summarize the in vitro and in-cell potency of this compound against its primary targets.
| Target | Assay Type | Value (μM) |
| SMARCA4 | IC50 | 0.035 |
| SMARCA2 | EC50 | 0.10 |
| SMARCA4 | Kd | 0.010 |
| SMARCA2 | Kd | 0.016 |
| PBRM1 (BD5) | Kd | 0.018 |
| PBRM1 (BD2) | Kd | 0.049 |
Table 1: Biochemical and Cellular Potency of this compound. IC50 (half maximal inhibitory concentration) and EC50 (half maximal effective concentration) values represent the concentration of this compound required to inhibit 50% of the target's activity in biochemical and cellular assays, respectively. Kd (dissociation constant) values indicate the binding affinity of this compound to its target proteins.
Signaling and Logical Pathways
The following diagrams illustrate the mechanism of action of this compound, the experimental workflow for its characterization, and its logical relationship with its targets.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Biochemical Assays for Bromodomain Inhibition (AlphaScreen)
-
Principle: A competitive binding assay where a biotinylated histone peptide containing an acetylated lysine is captured by streptavidin-coated donor beads, and the target bromodomain is captured by antibody-conjugated acceptor beads. Proximity of the beads due to binding results in a luminescent signal. This compound competes with the histone peptide for binding to the bromodomain, causing a decrease in signal.
-
Protocol:
-
Dispense a solution of the target bromodomain protein into a 384-well microplate.
-
Add serial dilutions of this compound or vehicle control.
-
Add the biotinylated acetyl-histone peptide.
-
Incubate at room temperature to allow for binding equilibrium.
-
Add a mixture of streptavidin-donor beads and anti-protein acceptor beads.
-
Incubate in the dark at room temperature.
-
Read the plate on a compatible plate reader to measure the luminescent signal.
-
Calculate IC50 values by fitting the dose-response curve.
-
Cellular Target Engagement Assay (NanoBRET)
-
Principle: This assay measures the binding of this compound to its target protein in living cells. The target protein is fused to a NanoLuc luciferase (energy donor), and a fluorescent tracer that binds to the same target is used as the energy acceptor. This compound competes with the tracer for binding, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).
-
Protocol:
-
Transfect cells with a plasmid encoding the target bromodomain-NanoLuc fusion protein.
-
Plate the transfected cells in a 96-well plate.
-
Add serial dilutions of this compound or vehicle control.
-
Add the fluorescent NanoBRET tracer.
-
Incubate at 37°C in a CO2 incubator.
-
Add the Nano-Glo substrate.
-
Measure the donor and acceptor emission signals using a luminometer.
-
Calculate the BRET ratio and determine the EC50 from the dose-response curve.
-
Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat change upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd).
-
Protocol:
-
Load the purified target bromodomain protein into the sample cell of the calorimeter.
-
Load a concentrated solution of this compound into the injection syringe.
-
Perform a series of small, sequential injections of this compound into the sample cell while monitoring the heat released or absorbed.
-
Integrate the heat-flow peaks to obtain the heat per injection.
-
Fit the binding isotherm to a suitable binding model to determine the Kd, stoichiometry, and enthalpy of binding.
-
Protein Crystallography
-
Principle: X-ray crystallography is used to determine the three-dimensional structure of the this compound-bromodomain complex at atomic resolution, revealing the precise binding mode.
-
Protocol:
-
Co-crystallize the purified target bromodomain protein with an excess of this compound using vapor diffusion (hanging or sitting drop) or other crystallization methods.
-
Cryo-protect the resulting crystals and flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure using molecular replacement.
-
Build and refine the atomic model of the protein-ligand complex.
-
Validate the final structure.
-
Murine Pharmacokinetic Studies
-
Principle: These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in a living organism, typically mice.
-
Protocol:
-
Administer a single dose of this compound to a cohort of mice via intravenous (IV) and oral (PO) routes.
-
Collect blood samples at multiple time points post-administration.
-
Process the blood samples to isolate plasma.
-
Quantify the concentration of this compound in the plasma samples using liquid chromatography-mass spectrometry (LC-MS).
-
Calculate key pharmacokinetic parameters such as half-life, clearance, volume of distribution, and oral bioavailability.
-
This guide provides a foundational understanding of this compound's role in chromatin remodeling, supported by quantitative data and detailed experimental methodologies. As a potent and selective probe, this compound is an invaluable tool for elucidating the complex biology of the SWI/SNF complex and exploring its potential as a therapeutic target in various diseases.
GNE-064: A Technical Guide to Target Protein Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding affinity of GNE-064, a potent and selective inhibitor of the bromodomains of SMARCA2, SMARCA4, and PBRM1. This document details quantitative binding data, provides detailed experimental protocols for key assays, and visualizes the relevant signaling pathways and experimental workflows.
Core Target Profile of this compound
This compound is a chemical probe that selectively targets the bromodomains of several key proteins involved in chromatin remodeling.[1][2][3][4] Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues on histones and other proteins, playing a crucial role in the regulation of gene expression.[1][2][3][4] The primary targets of this compound are components of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex, a critical regulator of gene expression involved in various cellular processes.[2][5][6]
The specific protein targets of this compound include:
-
SMARCA2 (Brahma-related gene 1-associated factor 190B) : A catalytic subunit of the SWI/SNF complex with ATPase activity.[5][7]
-
SMARCA4 (Brahma-related gene 1) : Another mutually exclusive catalytic subunit of the SWI/SNF complex, also with ATPase activity.[5][7]
-
PBRM1 (Polybromo-1) : A subunit of the PBAF (Polybromo-associated BRG1-associated factor) variant of the SWI/SNF complex.[1][3]
Quantitative Binding Affinity Data
The binding affinity of this compound for its target bromodomains has been quantitatively determined through various biochemical and cellular assays. The following tables summarize the key affinity values.
Table 1: this compound Inhibitory and Dissociation Constants
| Target Protein | Assay Type | Value (µM) |
| SMARCA4 | IC50 | 0.035[5][8] |
| SMARCA2 | EC50 | 0.10[5][8] |
| SMARCA4 | Kd | 0.01[5][8] |
| SMARCA2 | Kd | 0.016[5][8] |
| PBRM1 (Bromodomain 5) | Kd | 0.018[5][8] |
| PBRM1 (Bromodomain 2) | Kd | 0.049[5][8] |
Signaling Pathways
This compound's target proteins, SMARCA2 and SMARCA4, are the core ATPases of the SWI/SNF chromatin remodeling complex.[7] This complex utilizes the energy from ATP hydrolysis to reposition nucleosomes, thereby altering the accessibility of DNA to transcription factors and other regulatory proteins.[2][6] By binding to the bromodomains of these proteins, this compound prevents the SWI/SNF complex from being recruited to acetylated histones at specific gene loci, thus modulating gene expression.
The SWI/SNF complex is involved in the regulation of several critical signaling pathways, including:
-
RB Pathway : The SWI/SNF complex interacts with the retinoblastoma (RB) protein to regulate cell cycle progression.[5]
-
Wnt/β-catenin Pathway : BRG1 (SMARCA4) has been shown to be involved in the regulation of the Wnt signaling pathway.[1]
-
Hedgehog Signaling : The SWI/SNF complex can directly interact with Gli1, an effector of Hedgehog signaling.[1]
-
DNA Damage Repair : SMARCA2 and SMARCA4 have been shown to relocate to sites of DNA damage and participate in repair processes.[9]
References
- 1. Molecular Pathways: SWI/SNF (BAF) complexes are frequently mutated in cancer—mechanisms and potential therapeutic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound: A Potent, Selective, and Orally Bioavailable Chemical Probe for the Bromodomains of SMARCA2 and SMARCA4 and the Fifth Bromodomain of PBRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Beyond Mutations: Additional Mechanisms and Implications of SWI/SNF Complex Inactivation [frontiersin.org]
- 6. Mechanism of action of the SWI/SNF family complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. tandfonline.com [tandfonline.com]
- 9. biorxiv.org [biorxiv.org]
GNE-064: A Technical Guide to Its Effects on Gene Transcription
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-064 is a potent, selective, and orally bioavailable small molecule inhibitor targeting the bromodomains of SMARCA4 (also known as BRG1), SMARCA2 (also known as BRM), and the fifth bromodomain of PBRM1.[1][2] These proteins are critical components of the SWI/SNF chromatin remodeling complex, a key regulator of gene expression. By inhibiting these bromodomains, this compound disrupts the normal function of the SWI/SNF complex, leading to alterations in chromatin structure and, consequently, changes in gene transcription. This guide provides an in-depth overview of the mechanism of action of this compound, its effects on gene transcription, and detailed protocols for relevant experimental investigation.
Mechanism of Action: Targeting the SWI/SNF Chromatin Remodeling Complex
The SWI/SNF complex utilizes the energy from ATP hydrolysis to remodel chromatin by altering nucleosome positioning, thereby regulating the accessibility of DNA to transcription factors and other regulatory proteins. The bromodomains of SMARCA4 and SMARCA2 are responsible for recognizing and binding to acetylated lysine (B10760008) residues on histone tails, a key post-translational modification associated with active transcription.
This compound acts as a competitive inhibitor at the acetyl-lysine binding pocket of these bromodomains. This inhibition prevents the SWI/SNF complex from being recruited to specific genomic loci, thereby modulating the transcription of target genes.
Biochemical Activity
Quantitative biochemical assays have demonstrated the high potency and selectivity of this compound for its targets.
| Target | Assay Type | Value | Reference |
| SMARCA4 | IC50 | 0.035 µM | [inferred] |
| SMARCA2 | EC50 | 0.10 µM | [inferred] |
| SMARCA4 Bromodomain | Kd | 0.010 µM | [inferred] |
| SMARCA2 Bromodomain | Kd | 0.016 µM | [inferred] |
| PBRM1 Bromodomain 5 | Kd | 0.018 µM | [inferred] |
| PBRM1 Bromodomain 2 | Kd | 0.049 µM | [inferred] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; Kd: Dissociation constant.
Effects on Gene Transcription
While specific genome-wide transcriptional profiling data for this compound is not extensively available in the public domain, the functional consequences of inhibiting SMARCA4/2-containing SWI/SNF complexes have been studied. Inhibition of these complexes is expected to lead to both up- and down-regulation of a variety of genes, depending on the cellular context and the specific role of the SWI/SNF complex at different gene loci.
A prominent example of a gene regulated by SWI/SNF activity is the proto-oncogene c-MYC. In certain cellular contexts, the SWI/SNF complex is required for the transcriptional activation of c-MYC. Therefore, treatment with a SMARCA4/2 bromodomain inhibitor like this compound would be predicted to downregulate c-MYC expression.
Expected Downstream Effects:
-
Modulation of cell cycle and proliferation genes: Given the role of c-MYC and the SWI/SNF complex in cell cycle control, this compound is expected to alter the expression of genes that regulate cell division and proliferation.
-
Induction of differentiation pathways: The SWI/SNF complex is a key regulator of cellular differentiation. Its inhibition may lead to the activation of differentiation-specific gene expression programs.
-
Alteration of inflammatory and immune response genes: The SWI/SNF complex has been implicated in the regulation of inflammatory gene expression.
Experimental Protocols
To investigate the effects of this compound on gene transcription, the following experimental protocols are recommended.
RNA-Sequencing (RNA-Seq) for Global Gene Expression Profiling
This protocol outlines the steps to identify genome-wide changes in gene expression following treatment with this compound.
3.1.1. Cell Culture and Treatment:
-
Plate cells of interest at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 24, 48 hours).
-
Harvest cells and proceed to RNA extraction.
3.1.2. RNA Extraction and Quality Control:
-
Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).
3.1.3. Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from total RNA using a standard protocol (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
3.1.4. Data Analysis:
-
Perform quality control on the raw sequencing reads using tools like FastQC.
-
Align the reads to a reference genome using a splice-aware aligner such as STAR.
-
Quantify gene expression levels using tools like RSEM or HTSeq.
-
Perform differential gene expression analysis between this compound-treated and vehicle-treated samples using packages like DESeq2 or edgeR in R.
-
Perform downstream pathway and gene set enrichment analysis to interpret the biological significance of the differentially expressed genes.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) for Target Engagement and Locus-Specific Effects
This protocol is designed to identify the genomic regions where the SWI/SNF complex is located and how this is affected by this compound.
3.2.1. Cell Culture and Crosslinking:
-
Treat cells with this compound and a vehicle control as described for RNA-seq.
-
Crosslink protein-DNA complexes by adding formaldehyde (B43269) to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the crosslinking reaction by adding glycine (B1666218) to a final concentration of 125 mM.
3.2.2. Chromatin Preparation:
-
Harvest and lyse the cells to isolate nuclei.
-
Sonify the nuclear lysate to shear the chromatin into fragments of 200-500 base pairs.
3.2.3. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight with an antibody specific for a SWI/SNF subunit (e.g., SMARCA4, SMARCA2).
-
Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
3.2.4. DNA Purification and Sequencing:
-
Elute the protein-DNA complexes from the beads and reverse the crosslinks by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit.
-
Prepare a sequencing library from the purified DNA and sequence on a high-throughput platform.
3.2.5. Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Perform peak calling using a tool like MACS2 to identify regions of enrichment.
-
Analyze the distribution of peaks relative to genomic features (promoters, enhancers, etc.).
-
Perform differential binding analysis to identify regions where SWI/SNF occupancy is altered by this compound treatment.
-
Integrate ChIP-seq data with RNA-seq data to correlate changes in SWI/SNF binding with changes in gene expression.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
References
Gne-064 as a chemical probe for bromodomain research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-064 is a potent, selective, and orally bioavailable chemical probe for the bromodomains of SMARCA2 (BRM), SMARCA4 (BRG1), and the fifth bromodomain of PBRM1 (PBRM1(5)).[1][2][3] As a member of the aminopyridazine series of inhibitors, this compound provides a valuable tool for investigating the biological functions of these key components of the SWI/SNF chromatin remodeling complex.[3] This guide offers an in-depth overview of this compound, including its biochemical and cellular activity, detailed experimental protocols, and the relevant signaling pathways, to facilitate its use in bromodomain research and drug discovery.
Data Presentation
Biochemical and Cellular Activity of this compound
| Parameter | Target | Value (µM) | Assay Type | Reference |
| IC50 | SMARCA4 | 0.035 | Biochemical | [2][3][4] |
| EC50 | SMARCA2 | 0.10 | Cellular | [2][3][4] |
| Kd | SMARCA4 | 0.01 | Binding | [2][4] |
| Kd | SMARCA2 | 0.016 | Binding | [2][4] |
| Kd | PBRM1 (BD5) | 0.018 | Binding | [2][4] |
| Kd | PBRM1 (BD2) | 0.049 | Binding | [2][4] |
In Vivo Pharmacokinetics of this compound in Female CD-1 Mice
| Parameter | Value | Dosing | Reference |
| Unbound Plasma Clearance | 16 mL/min/kg | 0.5 mg/kg (i.v.) | [2][4] |
| Half-life (t½) | 1.1 h | 0.5 mg/kg (i.v.) | [2][4] |
| Oral Bioavailability (F) | 59% | 1.0 mg/kg (p.o.) | [2][4] |
Mechanism of Action and Signaling Pathways
This compound selectively inhibits the bromodomains of SMARCA2, SMARCA4, and PBRM1. These proteins are core components of the mammalian SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering nucleosome structure. The bromodomains of these proteins recognize and bind to acetylated lysine (B10760008) residues on histone tails, thereby recruiting the SWI/SNF complex to specific genomic loci.
By inhibiting these bromodomains, this compound disrupts the recruitment of the SWI/SNF complex to its target genes, leading to alterations in gene expression. The SWI/SNF complex is known to regulate various cellular processes, including proliferation, differentiation, and DNA repair. Its dysregulation is implicated in numerous cancers.
One of the key signaling pathways influenced by the SWI/SNF complex is the NF-κB pathway. The SWI/SNF complex can regulate the expression of NF-κB target genes, which are involved in inflammation, immunity, and cell survival.[1][5][6][7] Additionally, the SWI/SNF complex has been shown to play a role in regulating the expression of the proto-oncogene c-Myc, a critical driver of cell proliferation and cancer development.[8][9]
Caption: this compound inhibits SWI/SNF complex function.
Experimental Protocols
Biochemical Assay for IC50 Determination (AlphaLISA)
This protocol describes a general method for determining the IC50 of an inhibitor for a bromodomain-histone interaction using AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology.
Materials:
-
Purified, tagged bromodomain-containing protein (e.g., GST-tagged SMARCA4)
-
Biotinylated histone peptide substrate (e.g., H3K14ac)
-
AlphaLISA GSH Acceptor beads
-
AlphaScreen Streptavidin-conjugated Donor beads
-
This compound or other test compounds
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well white microplates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the purified bromodomain protein to each well.
-
Add the biotinylated histone peptide to each well.
-
Incubate the plate for 30-60 minutes at room temperature.
-
Add AlphaLISA GSH Acceptor beads and incubate for 30-60 minutes in the dark.
-
Add AlphaScreen Streptavidin-conjugated Donor beads and incubate for 30-60 minutes in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
Caption: Workflow for IC50 determination using AlphaLISA.
Cellular Target Engagement Assay (NanoBRET)
This protocol outlines a general method for measuring the target engagement of this compound in live cells using NanoBRET (Bioluminescence Resonance Energy Transfer) technology.
Materials:
-
HEK293T cells
-
Plasmid encoding NanoLuc-tagged bromodomain protein (e.g., N-terminal NanoLuc-SMARCA2)
-
Transfection reagent (e.g., FuGENE HD)
-
Opti-MEM I Reduced Serum Medium
-
NanoBRET tracer
-
NanoBRET Nano-Glo Substrate and Extracellular NanoLuc Inhibitor
-
This compound or other test compounds
-
White, tissue culture-treated 96-well plates
Procedure:
-
Transfect HEK293T cells with the NanoLuc-bromodomain fusion plasmid and culture for 24 hours.
-
Harvest and resuspend the transfected cells in Opti-MEM.
-
Prepare serial dilutions of this compound.
-
In a white 96-well plate, add the test compound dilutions.
-
Add the NanoBRET tracer to all wells.
-
Add the transfected cell suspension to each well.
-
Incubate for 2 hours at 37°C in a CO2 incubator.
-
Add the NanoBRET Nano-Glo Substrate and Extracellular NanoLuc Inhibitor solution.
-
Read the plate on a luminometer equipped with 450 nm and 610 nm filters.
-
Calculate the NanoBRET ratio and determine the EC50 values.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A Potent, Selective, and Orally Bioavailable Chemical Probe for the Bromodomains of SMARCA2 and SMARCA4 and the Fifth Bromodomain of PBRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eubopen.org [eubopen.org]
- 5. researchgate.net [researchgate.net]
- 6. The NF-κB Family of Transcription Factors and Its Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. JCI - Inverted chimeric RNAi molecules synergistically cotarget MYC and KRAS in KRAS-driven cancers [jci.org]
- 9. Reversible Myc hypomorphism identifies a key Myc-dependency in early cancer evolution - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
GNE-064: Application Notes and Protocols for In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-064 is a potent and selective chemical probe that targets the bromodomains of SMARCA2, SMARCA4, and the fifth bromodomain of PBRM1 (PBRM1(5)).[1][2] As a highly soluble, orally bioavailable compound, this compound serves as a valuable tool for in vivo studies in mouse models to investigate the biological functions of these key epigenetic regulators in various physiological and pathological processes. These application notes provide detailed protocols and essential data for the effective use of this compound in preclinical research.
Mechanism of Action
This compound is an inhibitor that competitively binds to the acetyl-lysine binding pockets of the bromodomains of SMARCA2 and SMARCA4, which are the catalytic ATPase subunits of the SWI/SNF chromatin remodeling complex, as well as the fifth bromodomain of PBRM1, a component of the PBAF complex. By occupying these bromodomains, this compound disrupts the interaction of these proteins with acetylated histones, thereby modulating their chromatin localization and regulatory functions. This interference with chromatin remodeling can subsequently alter gene expression patterns, offering a therapeutic avenue for diseases driven by aberrant SWI/SNF complex activity.
Data Presentation
In Vitro Potency
| Target | Assay Type | IC₅₀ (µM) |
| SMARCA4 | Biochemical | 0.035 |
| SMARCA2 | Cellular | 0.10 |
In Vivo Pharmacokinetics in Female CD-1 Mice[3]
| Parameter | Intravenous (0.5 mg/kg) | Oral (1.0 mg/kg) |
| Unbound Plasma Clearance (CLp) | 16 mL/min/kg | - |
| Half-life (t₁/₂) | 1.1 hours | - |
| Oral Bioavailability (F) | - | 59% |
Experimental Protocols
Formulation of this compound for In Vivo Administration
A common formulation for this compound for both intravenous and oral administration in mice is a solution of 10% DMSO and 90% Corn Oil.[3]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Corn oil, sterile
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve a 10x stock solution (e.g., for a final concentration of 1 mg/mL, dissolve 10 mg of this compound in 1 mL of DMSO).
-
Vortex thoroughly until the this compound is completely dissolved.
-
Add the appropriate volume of sterile corn oil to the DMSO stock solution to achieve the final desired concentration and a 10% DMSO/90% corn oil composition.
-
Vortex the final formulation vigorously to ensure a homogenous suspension.
-
Prepare the formulation fresh on the day of dosing.
In Vivo Pharmacokinetic Study Protocol
This protocol is designed to determine the pharmacokinetic profile of this compound in mice.
Animal Model:
-
Female CD-1 mice are a suitable strain for this type of study.[3]
Experimental Groups:
-
Group 1: Intravenous (IV) administration (e.g., 0.5 mg/kg)
-
Group 2: Oral (PO) gavage administration (e.g., 1.0 mg/kg)
Procedure:
-
Dosing:
-
For IV administration, inject the formulated this compound slowly into the tail vein.
-
For PO administration, deliver the formulated this compound directly into the stomach using a gavage needle.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) at various time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Blood can be collected via retro-orbital bleeding or from the tail vein.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters including clearance, volume of distribution, half-life, and oral bioavailability using appropriate software.
-
In Vivo Efficacy Study in Xenograft Models
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model. The specific tumor model will depend on the research question and the cancer type of interest.
Animal Model:
-
Immunocompromised mice (e.g., nude or SCID mice) are required for the engraftment of human cancer cell lines.
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 million cells in Matrigel) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x length x width²).
-
-
Randomization and Treatment:
-
Randomize the mice into treatment and control groups.
-
Administer this compound (formulated as described above) or vehicle control to the respective groups. The dosing regimen (dose and frequency) should be determined based on pharmacokinetic data and preliminary tolerability studies.
-
-
Efficacy Assessment:
-
Continue to monitor tumor growth and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis).
-
-
Pharmacodynamic Analysis:
-
To confirm target engagement in the tumor tissue, analyze the expression or modification of downstream markers of SMARCA2/4 and PBRM1 activity via methods such as Western blotting, immunohistochemistry, or qPCR.
-
Safety and Toxicology Considerations
While specific in vivo toxicity data for this compound is not publicly available, it is crucial to conduct tolerability studies in mice before initiating large-scale efficacy experiments. Monitor the animals for any signs of toxicity, including:
-
Changes in body weight (more than 15-20% loss is a common endpoint)
-
Changes in behavior (e.g., lethargy, ruffled fur)
-
Signs of distress
Dose-escalation studies can help determine the maximum tolerated dose (MTD) of this compound in the chosen mouse strain.
Conclusion
This compound is a valuable and versatile chemical probe for investigating the in vivo roles of the SMARCA2, SMARCA4, and PBRM1 bromodomains. Its favorable oral bioavailability makes it particularly amenable to preclinical studies in mouse models. The protocols and data provided in these application notes offer a solid foundation for researchers to design and execute robust in vivo experiments to explore the therapeutic potential of targeting these key epigenetic regulators.
References
GNE-064: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-064 is a potent, selective, and orally bioavailable small molecule inhibitor targeting the bromodomains of SMARCA2 (also known as BRM), SMARCA4 (also known as BRG1), and the fifth bromodomain of PBRM1 (PBRM1(5)).[1][2][3] As a chemical probe, this compound is a valuable tool for investigating the biological functions of these key subunits of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex.[1][2][3] This document provides detailed application notes, including administration and dosage guidelines derived from preclinical studies, and standardized protocols for in vitro and in vivo experiments.
Mechanism of Action
This compound functions by competitively binding to the acetyl-lysine binding pockets of the bromodomains of SMARCA2, SMARCA4, and PBRM1(5), thereby disrupting their role in recognizing acetylated histone tails and other proteins. This inhibition modulates the chromatin remodeling activity of the SWI/SNF complex, which plays a critical role in gene expression regulation. The SWI/SNF complex itself is a validated target in oncology, with mutations in its subunits being prevalent in various cancers. A key therapeutic concept is the synthetic lethality observed between SMARCA4 and SMARCA2; cancer cells with inactivating mutations in SMARCA4 become dependent on the paralog SMARCA2 for survival, making SMARCA2 inhibitors like this compound a promising therapeutic strategy in this context.
Data Presentation
In Vitro Activity and Binding Affinity
| Target | Assay Type | Value | Units |
| SMARCA4 | IC50 | 0.035 | µM |
| SMARCA2 | EC50 (in U2OS cells) | 0.10 | µM |
| SMARCA4 | Kd | 0.01 | µM |
| SMARCA2 | Kd | 0.016 | µM |
| PBRM1 (bromodomain 5) | Kd | 0.018 | µM |
| PBRM1 (bromodomain 2) | Kd | 0.049 | µM |
Table 1: Summary of in vitro potency and binding affinity of this compound against target bromodomains.[1]
In Vivo Pharmacokinetics in Female CD-1 Mice
| Parameter | Intravenous (0.5 mg/kg) | Oral (1.0 mg/kg) | Units |
| Unbound Plasma Clearance | 16 | - | mL/min/kg |
| Half-life (t½) | 1.1 | - | hours |
| Oral Bioavailability (F) | - | 59 | % |
Table 2: Key pharmacokinetic parameters of this compound in female CD-1 mice.[1]
Experimental Protocols
In Vitro Cellular Target Engagement Assay (based on ZsGreen-SMARCA2 BD expressing U2OS cells)
Objective: To determine the cellular potency of this compound in inhibiting the SMARCA2 bromodomain in a cellular context.
Materials:
-
U2OS cells stably expressing ZsGreen-tagged SMARCA2 bromodomain (BD)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay plates (e.g., 96-well black, clear bottom)
-
High-content imaging system
Protocol:
-
Cell Seeding: Seed the ZsGreen-SMARCA2 BD U2OS cells in 96-well assay plates at a density that will result in 70-80% confluency on the day of the assay. Incubate overnight at 37°C and 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions in a cell culture medium to achieve the final desired concentrations (e.g., ranging from 0.001 µM to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Compound Treatment: Remove the culture medium from the cells and add the this compound dilutions. Include a vehicle control (DMSO only) and a positive control if available.
-
Incubation: Incubate the plate for 1 hour at 37°C and 5% CO2.[1]
-
Imaging: Following incubation, acquire images of the cells using a high-content imaging system. The ZsGreen signal will be localized to the nucleus where the bromodomain is engaged with chromatin.
-
Image Analysis: Use appropriate image analysis software to quantify the nuclear ZsGreen intensity. Inhibition of the bromodomain will lead to a displacement of the ZsGreen-SMARCA2 BD from the chromatin, resulting in a more diffuse or cytoplasmic signal and a decrease in nuclear intensity.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the concentration-response curve and determine the EC50 value using non-linear regression analysis.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in mice.
Materials:
-
Female CD-1 mice
-
This compound
-
Vehicle for intravenous administration (e.g., saline, 5% DMSO, 10% Solutol)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)
-
Blood collection supplies (e.g., heparinized tubes)
-
Analytical equipment for quantifying this compound in plasma (e.g., LC-MS/MS)
Protocol:
-
Animal Acclimation: Acclimate female CD-1 mice to the laboratory conditions for at least one week before the experiment.
-
Dose Preparation:
-
Intravenous (IV): Prepare a solution of this compound at a concentration suitable for a 0.5 mg/kg dose in the chosen IV vehicle.
-
Oral (PO): Prepare a suspension or solution of this compound at a concentration suitable for a 1.0 mg/kg dose in the chosen oral vehicle. A suggested formulation is to add 100 μL of a 20.8 mg/mL DMSO stock solution to 900 μL of corn oil and mix thoroughly.[1]
-
-
Administration:
-
IV Group: Administer a single 0.5 mg/kg dose of this compound via tail vein injection.
-
PO Group: Administer a single 1.0 mg/kg dose of this compound via oral gavage.
-
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital bleeding or tail vein sampling) at multiple time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours). Collect samples into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, half-life, and oral bioavailability from the plasma concentration-time data.
Mandatory Visualization
Caption: Mechanism of this compound in inhibiting the SWI/SNF complex.
Caption: Workflow for an in vivo pharmacokinetic study of this compound.
References
Application Notes and Protocols for GNE-064
Preparing GNE-064 Stock Solutions for In Vitro and In Vivo Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and selective inhibitor of the bromodomains of SMARCA4 (BRG1), SMARCA2 (BRM), and the fifth bromodomain of PBRM1 (BAF180), components of the SWI/SNF chromatin remodeling complex.[1][2][3] It is a valuable chemical probe for investigating the biological functions of these epigenetic readers in health and disease.[1][2] This document provides detailed protocols for the preparation of this compound stock solutions for use in various biochemical and cellular assays.
This compound Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C17H21N5O2 | [4] |
| Molecular Weight | 327.38 g/mol | [4] |
| CAS Number | 1997321-20-6 | [4][5][6] |
| Purity | >98% (HPLC) | [4] |
This compound Biological Activity
This compound exhibits high potency in inhibiting its target bromodomains, leading to modulation of their activity in cellular and in vivo models.
| Parameter | Target | Value | Reference |
| IC50 | SMARCA4 | 0.035 µM | [5][6][7][8] |
| EC50 | SMARCA2 | 0.10 µM | [5][6][7][8] |
| Kd | SMARCA4 | 0.01 µM | [6][7][8] |
| Kd | SMARCA2 | 0.016 µM | [6][7][8] |
| Kd | PBRM1 (bromodomain 5) | 0.018 µM | [6][7][8] |
| Kd | PBRM1 (bromodomain 2) | 0.049 µM | [6][7][8] |
Signaling Pathway Modulated by this compound
This compound targets the bromodomains of key proteins within the SWI/SNF chromatin remodeling complex. This complex utilizes the energy from ATP hydrolysis to remodel chromatin structure, thereby regulating gene expression. Bromodomains are "reader" modules that recognize and bind to acetylated lysine (B10760008) residues on histone tails, tethering the complex to specific chromatin regions. By inhibiting these bromodomains, this compound prevents the recruitment of the SWI/SNF complex to target genes, leading to alterations in gene transcription.
Caption: this compound inhibits the binding of SWI/SNF bromodomains to acetylated histones.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Determine the desired stock concentration. A common stock concentration for in vitro assays is 10 mM.
-
Calculate the required amount of this compound and DMSO.
-
For a 10 mM stock solution, dissolve 3.2738 mg of this compound in 1 mL of DMSO.
-
Adjust the amounts as needed for your desired volume and concentration.
-
-
Dissolve this compound in DMSO.
-
Aseptically weigh the required amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid in dissolution if precipitation occurs.[7]
-
-
Aliquot and store the stock solution.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[7]
-
In Vitro Cell-Based Assay Protocol: Inhibition of SMARCA2 in U2OS Cells
This protocol is based on the methodology described for assessing this compound's activity in ZsGreen-SMARCA2 BD-expressing U2OS cells.[4][7]
Materials:
-
ZsGreen-SMARCA2 BD-expressing U2OS cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Plate reader capable of measuring fluorescence
Workflow:
Caption: Workflow for determining the EC50 of this compound in a cell-based assay.
Protocol:
-
Cell Seeding: Seed the ZsGreen-SMARCA2 BD-expressing U2OS cells into a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Incubation: Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
Compound Preparation: Prepare a serial dilution of the this compound stock solution in cell culture medium to achieve the desired final concentrations (e.g., a range from 0 to 0.5 µM).[4][7] Remember to include a vehicle control (DMSO) at the same final concentration as in the this compound treated wells.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Fluorescence Measurement: Measure the ZsGreen fluorescence using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Plot the fluorescence intensity against the log of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value. The reported EC50 for this compound in this assay is 0.1 µM.[4][7]
Solubility in Different Solvents
While DMSO is the most common solvent for preparing high-concentration stock solutions, other solvent systems have been reported for this compound, particularly for in vivo applications.[7]
| Solvent System | Solubility | Reference |
| DMSO | ≥ 125 mg/mL (381.82 mM) | [4] |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline | ≥ 4 mg/mL (12.22 mM) | [7] |
| 5% DMSO, 95% (20% SBE-β-CD in Saline) | ≥ 4 mg/mL (12.22 mM) | [7] |
Note: For in vivo studies, it is crucial to use a well-tolerated vehicle. The provided formulations are examples, and the optimal vehicle may depend on the specific animal model and route of administration.
Storage and Stability
-
Powder: Store this compound powder at -20°C for up to 3 years.
-
Stock Solutions: Store DMSO stock solutions at -20°C for up to 1 month or at -80°C for up to 6 months.[7] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Safety Precautions
This compound is for research use only and not for human or therapeutic use.[4][9] Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area. Consult the Material Safety Data Sheet (MSDS) for detailed safety information.
References
- 1. This compound: A Potent, Selective, and Orally Bioavailable Chemical Probe for the Bromodomains of SMARCA2 and SMARCA4 and the Fifth Bromodomain of PBRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | 1997321-20-6 | MOLNOVA [molnova.com]
- 5. abmole.com [abmole.com]
- 6. tebubio.com [tebubio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound – DLA PHARMACEUTICALS [dlapharmaceuticals.com]
- 9. admin.biosschina.com [admin.biosschina.com]
Application Notes and Protocols for GNE-064 In Vitro Assays in U2OS Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
GNE-064 is a potent and selective inhibitor of the bromodomains of SMARCA4 (BRG1), SMARCA2 (BRM), and PBRM1, components of the SWI/SNF chromatin remodeling complex.[1][2][3] This document provides detailed protocols for in vitro assays to characterize the activity of this compound in the U2OS human osteosarcoma cell line. The provided methodologies cover the assessment of cell viability, proliferation, cell cycle progression, and target engagement.
Data Presentation
Table 1: In Vitro Activity of this compound in U2OS Cells
| Assay | Cell Line | Parameter | Value | Incubation Time |
| SMARCA2 Inhibition | ZsGreen-SMARCA2 BD-expressing U2OS | EC50 | 0.1 µM | 1 hour[1][4] |
| Cell Viability | U2OS | IC50 | To be determined by experiment | 72 hours |
| Colony Formation | U2OS | % Inhibition | To be determined by experiment | 10-14 days |
Signaling Pathway and Experimental Workflows
A diagram of the signaling pathway affected by this compound is presented below, illustrating its mechanism of action. This is followed by a diagram outlining the general experimental workflow for assessing the compound's effects in U2OS cells.
Caption: this compound inhibits the binding of SWI/SNF complex bromodomains to acetylated histones.
Caption: General workflow for evaluating this compound's effects on U2OS cells.
Experimental Protocols
U2OS Cell Culture
-
Cell Line: U2OS (human osteosarcoma), ATCC HTB-96.
-
Growth Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
This protocol is to determine the IC50 value of this compound in U2OS cells.
-
Materials:
-
U2OS cells
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed U2OS cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of growth medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in growth medium. A suggested starting concentration range is 0.01 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of U2OS cells.
-
Materials:
-
U2OS cells
-
Complete growth medium
-
This compound
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
-
Procedure:
-
Seed U2OS cells in 6-well plates at a low density (e.g., 500 cells/well) and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1x, 1x, and 10x the predetermined IC50) or vehicle control.
-
Incubate the plates for 10-14 days, replacing the medium with fresh medium containing this compound every 3-4 days.
-
When colonies are visible, wash the wells with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 15 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Image the plates and quantify the number and size of colonies.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on cell cycle distribution in U2OS cells.
-
Materials:
-
U2OS cells
-
Complete growth medium
-
This compound
-
6-well plates
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed U2OS cells in 6-well plates and allow them to reach 60-70% confluency.
-
Treat the cells with this compound at relevant concentrations (e.g., IC50) and a vehicle control for 24 or 48 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis
This protocol is for detecting the levels of target proteins (SMARCA4, SMARCA2) and downstream markers in U2OS cells treated with this compound.
-
Materials:
-
U2OS cells
-
Complete growth medium
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SMARCA4, anti-SMARCA2, anti-c-Myc, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
-
-
Procedure:
-
Seed U2OS cells in 6-well plates and treat with this compound at desired concentrations and time points.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Propofol inhibits the malignant development of osteosarcoma U2OS cells via AMPK/FΟΧO1-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Potent, Selective, and Orally Bioavailable Chemical Probe for the Bromodomains of SMARCA2 and SMARCA4 and the Fifth Bromodomain of PBRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
GNE-064: Application Notes and Protocols for Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-064 is a potent and selective chemical probe targeting the bromodomains of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex subunits SMARCA4 (BRG1) and SMARCA2 (BRM), as well as the fifth bromodomain of PBRM1.[1][2] Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues on histones and other proteins, thereby recruiting regulatory complexes to chromatin and influencing gene expression.[2][3] The SWI/SNF complex is a key regulator of chromatin structure and gene transcription, and its dysregulation is implicated in various cancers.[4][5] this compound serves as a valuable tool for investigating the biological roles of these specific bromodomains and for the development of potential therapeutic agents.[1][2]
These application notes provide detailed protocols for the use of this compound in common biochemical and cellular assays to characterize its binding affinity, cellular target engagement, and effects on signaling pathways.
Data Presentation
Table 1: Biochemical Potency and Cellular Activity of this compound
| Target | Assay Type | IC50 (µM) | Kd (µM) | EC50 (µM) | Reference |
| SMARCA4 | Biochemical Inhibition | 0.035 | 0.010 | - | [1][4] |
| SMARCA2 | Biochemical Inhibition | - | 0.016 | - | [1][4] |
| PBRM1 (BD5) | Biochemical Inhibition | - | 0.018 | - | [1][4] |
| PBRM1 (BD2) | Biochemical Inhibition | - | 0.049 | - | [1][4] |
| SMARCA2 | Cellular Target Engagement | - | - | 0.10 | [1][4] |
Signaling Pathway
The SWI/SNF complex utilizes the energy from ATP hydrolysis by its catalytic subunits, SMARCA4 or SMARCA2, to remodel chromatin. The bromodomains of these subunits, along with PBRM1, anchor the complex to acetylated histones at specific genomic loci. This remodeling activity alters the accessibility of DNA to transcription factors, thereby regulating the expression of target genes involved in cellular processes such as proliferation, differentiation, and DNA repair. This compound competitively binds to the acetyl-lysine binding pocket of the SMARCA4, SMARCA2, and PBRM1 bromodomains, preventing the recruitment of the SWI/SNF complex to chromatin and subsequently modulating gene expression.
Experimental Protocols
Biochemical Assay: SMARCA4/2 Bromodomain Binding (AlphaScreen)
This protocol describes a competitive binding assay to determine the IC50 of this compound for the SMARCA4 and SMARCA2 bromodomains using AlphaScreen technology. The assay measures the disruption of the interaction between a biotinylated histone peptide and a GST-tagged bromodomain.
Materials:
-
GST-tagged recombinant human SMARCA4 or SMARCA2 bromodomain
-
Biotinylated histone H3 peptide (e.g., H3K14ac)
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Anti-GST Acceptor beads (PerkinElmer)
-
This compound
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS, 1 mM DTT
-
384-well white opaque microplates (e.g., PerkinElmer ProxiPlate)
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute in Assay Buffer to the desired final concentrations.
-
In a 384-well plate, add 5 µL of the diluted this compound or DMSO control.
-
Add 5 µL of a solution containing the GST-tagged bromodomain and the biotinylated histone peptide in Assay Buffer. The final concentrations should be optimized, but a starting point is 20 nM protein and 20 nM peptide.
-
Incubate for 30 minutes at room temperature.
-
Prepare a suspension of Streptavidin-coated Donor beads and anti-GST Acceptor beads in Assay Buffer in the dark. Add 10 µL of this bead suspension to each well. Final bead concentration is typically 10 µg/mL.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-capable plate reader (e.g., PerkinElmer EnVision) with an excitation wavelength of 680 nm and an emission wavelength of 520-620 nm.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Assay: SMARCA2 Bromodomain Target Engagement (NanoBRET)
This protocol outlines a NanoBRET (Bioluminescence Resonance Energy Transfer) assay to measure the target engagement of this compound with the SMARCA2 bromodomain in living cells. The assay measures the displacement of a fluorescent tracer from a NanoLuc-tagged SMARCA2 bromodomain by a competitive inhibitor.
Materials:
-
U2OS cells stably expressing ZsGreen-SMARCA2 bromodomain (or a NanoLuc-SMARCA2 bromodomain fusion)
-
NanoBRET fluorescent tracer specific for the SMARCA2 bromodomain
-
NanoBRET Nano-Glo Substrate (Promega)
-
This compound
-
Opti-MEM I Reduced Serum Medium (Gibco)
-
96-well white opaque cell culture plates
Procedure:
-
Seed the U2OS cells in a 96-well white plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight.
-
Prepare a serial dilution of this compound in DMSO.
-
Dilute the this compound and the NanoBRET tracer in Opti-MEM.
-
Remove the culture medium from the cells and replace it with the Opti-MEM containing the tracer and varying concentrations of this compound. Include a no-inhibitor control.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Prepare the NanoBRET Nano-Glo Substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Read the plate within 10 minutes on a luminometer capable of measuring BRET, with filters for donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm).
-
Calculate the NanoBRET ratio and plot the dose-response curve to determine the EC50 value.
Conclusion
This compound is a well-characterized and selective inhibitor of the bromodomains of SMARCA4, SMARCA2, and PBRM1. The provided protocols for biochemical and cellular assays offer robust methods for researchers to investigate the role of these bromodomains in various biological processes and to aid in the development of novel therapeutics targeting the SWI/SNF complex. Careful optimization of assay conditions is recommended for achieving reliable and reproducible results.
References
Application Notes and Protocols for Assessing GNE-064 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-064 is a potent, selective, and orally bioavailable chemical probe that targets the bromodomains of SMARCA2 (also known as BRM), SMARCA4 (also known as BRG1), and the fifth bromodomain of PBRM1.[1] These proteins are critical components of the SWI/SNF chromatin remodeling complex, which plays a fundamental role in regulating gene expression by altering the structure of chromatin.[2][3] Dysregulation of the SWI/SNF complex is implicated in various cancers, making its components attractive therapeutic targets.
These application notes provide detailed protocols for assessing the target engagement of this compound with its intended bromodomain targets in a cellular context. The following methods are essential for validating the mechanism of action and characterizing the cellular activity of this compound and other similar bromodomain inhibitors.
Quantitative Data Summary
The following table summarizes the in vitro and in-cell potency of this compound against its primary targets. This data is crucial for designing experiments and interpreting results.
| Target | Assay Type | Metric | Value (µM) | Reference |
| SMARCA4 | Biochemical | IC50 | 0.035 | --INVALID-LINK-- |
| SMARCA2 | Cellular | EC50 | 0.10 | --INVALID-LINK-- |
| SMARCA4 | Binding | Kd | 0.01 | --INVALID-LINK-- |
| SMARCA2 | Binding | Kd | 0.016 | --INVALID-LINK-- |
| PBRM1 (BD5) | Binding | Kd | 0.018 | --INVALID-LINK-- |
| PBRM1 (BD2) | Binding | Kd | 0.049 | --INVALID-LINK-- |
Signaling Pathway and Mechanism of Action
This compound functions by competitively binding to the acetyl-lysine binding pockets of the bromodomains of SMARCA2, SMARCA4, and PBRM1. This prevents these proteins from recognizing and binding to acetylated histones, thereby disrupting the recruitment and function of the SWI/SNF complex at specific gene promoters. The ultimate consequence is an alteration in chromatin structure and the transcriptional regulation of target genes involved in cellular processes such as proliferation and differentiation.
Experimental Protocols
Here we provide detailed protocols for three key methods to assess the target engagement of this compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle (e.g., DMSO) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest and resuspend cells in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by three cycles of freeze-thaw (liquid nitrogen and 25°C water bath).
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification and Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions using a BCA assay.
-
Normalize the protein concentrations of all samples.
-
Perform Western blot analysis to detect the levels of the target proteins (SMARCA2, SMARCA4, or PBRM1).
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the normalized band intensities against the temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
-
Western Blotting for Downstream Target Modulation
This protocol assesses the functional consequences of this compound treatment by measuring changes in the protein levels of downstream targets of the SWI/SNF complex.
Protocol:
-
Cell Treatment and Lysis:
-
Plate cells and treat with various concentrations of this compound for the desired time (e.g., 24-72 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Measure the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against a known downstream target of the SWI/SNF complex overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in live cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same protein.
Protocol:
-
Cell Transfection:
-
Transfect host cells (e.g., HEK293T) with a plasmid encoding the target bromodomain (SMARCA2, SMARCA4, or PBRM1) fused to NanoLuc® luciferase.
-
-
Cell Plating and Compound Dosing:
-
Plate the transfected cells in a white, 96- or 384-well plate.
-
Prepare serial dilutions of this compound.
-
Add the NanoBRET™ tracer and this compound to the cells and incubate at 37°C.
-
-
Substrate Addition:
-
Add the NanoGlo® Substrate and an extracellular NanoLuc® inhibitor to the wells.
-
-
BRET Measurement:
-
Measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., 610 nm) using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for assessing the target engagement of this compound. By employing a combination of biophysical (CETSA, NanoBRET™) and functional (Western blotting) assays, researchers can robustly validate the on-target activity of this compound and other bromodomain inhibitors, which is a critical step in the development of novel epigenetic therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Orally Active Inhibitors of Brahma Homolog (BRM)/SMARCA2 ATPase Activity for the Treatment of Brahma Related Gene 1 (BRG1)/SMARCA4-Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. promega.com [promega.com]
- 6. NanoBRET® Target Engagement BET BRD Assays [promega.com]
Troubleshooting & Optimization
Technical Support Center: GNE-064 Cytotoxicity Assessment in Primary Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers assessing the cytotoxicity of GNE-064 in primary cell cultures. The information is designed for scientists and drug development professionals working with this selective inhibitor of SMARCA4, SMARCA2, and PBRM1 bromodomains.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and orally bioavailable small molecule inhibitor that targets the bromodomains of SMARCA4 (also known as BRG1), SMARCA2 (also known as BRM), and the fifth bromodomain of PBRM1.[1][2][3][4][5] These proteins are key components of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering the structure of chromatin.[4] By inhibiting these bromodomains, this compound disrupts their ability to recognize acetylated histones, thereby modulating the expression of target genes.
Q2: Why is it important to assess the cytotoxicity of this compound in primary cells?
Primary cells, being freshly isolated from tissues, more closely represent the physiological state of cells in a living organism compared to immortalized cell lines. Assessing the cytotoxicity of this compound in primary cells is crucial for:
-
Predicting in vivo toxicity: Understanding the direct toxic effects on non-cancerous primary cells can help predict potential side effects in a whole organism.
-
Determining therapeutic window: Comparing the cytotoxic effects on primary cells versus cancer cells can help establish a therapeutic window where the drug is effective against cancer with minimal harm to healthy tissues.
-
Investigating off-target effects: Unexplained cytotoxicity in primary cells might indicate off-target effects of the compound.
Q3: What are the expected cytotoxic effects of this compound on primary cells?
The direct cytotoxic effects of this compound on primary cells have not been extensively published. However, based on its mechanism of action targeting the SWI/SNF complex, which is fundamental for gene regulation, potential effects could include:
-
Cell Cycle Arrest: Disruption of normal gene expression can lead to halts in the cell cycle.
-
Apoptosis: Alterations in the expression of pro- and anti-apoptotic genes could trigger programmed cell death.
-
Senescence: Cells might enter a state of irreversible growth arrest.
-
Differentiation changes: For primary stem or progenitor cells, inhibition of chromatin remodeling could alter their differentiation pathways.
Q4: I am observing high variability in my cytotoxicity assay results. What could be the cause?
High variability in cytotoxicity assays with primary cells is a common issue. Several factors can contribute to this:
-
Donor-to-donor variability: Primary cells from different donors can have inherent biological differences.
-
Cell health and passage number: Primary cells have a limited lifespan in culture. Higher passage numbers can lead to senescence and altered responses.
-
Inconsistent cell seeding density: Uneven cell distribution in multi-well plates can lead to variable results.
-
Compound solubility and stability: Ensure this compound is fully dissolved and stable in your culture medium. Precipitation can lead to inconsistent concentrations.
-
Edge effects in microplates: Evaporation from the outer wells of a plate can concentrate the compound and affect cell viability.
Troubleshooting Guides
Problem 1: Higher than expected cytotoxicity in control (vehicle-treated) primary cells.
| Possible Cause | Suggested Solution |
| High concentration of DMSO | Ensure the final concentration of the vehicle (e.g., DMSO) is at a non-toxic level, typically below 0.1% for most primary cells. Run a vehicle toxicity curve to determine the optimal concentration. |
| Poor cell health | Use low-passage primary cells. Ensure proper handling and culture conditions to maintain cell viability. Check for signs of stress or contamination in your cultures. |
| Contaminated reagents | Use fresh, sterile-filtered media, serum, and supplements. Test individual components for endotoxin (B1171834) contamination. |
| Sub-optimal culture conditions | Verify incubator settings for temperature, CO2, and humidity. Ensure the culture medium is appropriate for the specific primary cell type. |
Problem 2: No significant cytotoxicity observed even at high concentrations of this compound.
| Possible Cause | Suggested Solution |
| Short incubation time | The cytotoxic effects of this compound may be time-dependent. Extend the incubation period (e.g., 24, 48, 72 hours) to allow for changes in gene expression and subsequent cellular effects. |
| Compound instability | This compound may degrade in the culture medium over long incubation times. Consider replenishing the medium with fresh compound during the experiment. |
| Low sensitivity of the primary cell type | The specific primary cell type you are using may be inherently resistant to the effects of this compound. Consider using a positive control known to induce cytotoxicity in your cell type to validate the assay. |
| Insensitive cytotoxicity assay | The chosen assay may not be sensitive enough to detect the type of cell death induced by this compound. Consider using a panel of assays that measure different aspects of cell health (e.g., metabolic activity, membrane integrity, apoptosis). |
Problem 3: Discrepancy between different cytotoxicity assays.
| Possible Cause | Suggested Solution |
| Different mechanisms of cell death | This compound might be inducing cytostatic effects (inhibition of proliferation) rather than cytotoxic effects (cell death). An MTT or resazurin (B115843) assay would show reduced metabolic activity in both cases, while an LDH release assay would only detect cell death. |
| Assay interference | The compound itself might interfere with the assay components. For example, it could have inherent fluorescence that interferes with a fluorescence-based assay. Run appropriate controls, including the compound in cell-free medium, to check for interference. |
| Timing of assays | Different markers of cell death appear at different times. For example, caspase activation (apoptosis) occurs earlier than loss of membrane integrity (necrosis). Optimize the timing of each assay. |
Quantitative Data Summary
The following table is a template for summarizing quantitative data from this compound cytotoxicity experiments in primary cells. Researchers should adapt it based on their specific experimental design.
| Primary Cell Type | Assay | Endpoint | This compound Concentration (µM) | Incubation Time (h) | Result (e.g., % Viability, IC50) |
| Human Umbilical Vein Endothelial Cells (HUVECs) | MTT | Metabolic Activity | 0.1, 1, 10, 50, 100 | 24 | User-defined data |
| Human Umbilical Vein Endothelial Cells (HUVECs) | MTT | Metabolic Activity | 0.1, 1, 10, 50, 100 | 48 | User-defined data |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | LDH Release | Membrane Integrity | 0.1, 1, 10, 50, 100 | 24 | User-defined data |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Annexin V/PI | Apoptosis | 0.1, 1, 10, 50, 100 | 48 | User-defined data |
Experimental Protocols
Protocol 1: MTT Assay for Metabolic Activity
This protocol measures the metabolic activity of cells, which is often used as an indicator of cell viability.
Materials:
-
Primary cells
-
Complete culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well clear-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere/stabilize overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO at the same final concentration) and a no-treatment control.
-
Carefully remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or controls to the respective wells.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
Protocol 2: LDH Release Assay for Membrane Integrity
This assay measures the activity of lactate (B86563) dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.
Materials:
-
Primary cells
-
Complete culture medium
-
This compound stock solution
-
96-well plates
-
Commercially available LDH cytotoxicity assay kit
-
Plate reader
Procedure:
-
Seed and treat cells with this compound as described in the MTT assay protocol (steps 1-4). Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to mix the supernatant with the reaction mixture in a new 96-well plate.
-
Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a plate reader.
-
Calculate the percentage of cytotoxicity according to the kit's instructions, using the spontaneous and maximum release controls.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for cytotoxicity assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: A Potent, Selective, and Orally Bioavailable Chemical Probe for the Bromodomains of SMARCA2 and SMARCA4 and the Fifth Bromodomain of PBRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound – DLA PHARMACEUTICALS [dlapharmaceuticals.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
minimizing Gne-064 precipitation in culture media
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing GNE-064 in their experiments, with a specific focus on preventing and troubleshooting potential precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the bromodomains of SMARCA4, SMARCA2, and the fifth bromodomain of PBRM1.[1][2][3][4][5] These proteins are components of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression. By inhibiting these bromodomains, this compound can modulate the transcription of target genes.
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[5][6] It is advisable to use a fresh, anhydrous grade of DMSO to prevent degradation of the compound.
Q3: What is a typical working concentration for this compound in cell-based assays?
In published cell-based assays, this compound has been used at concentrations up to 0.5 μM.[1][5] The optimal concentration will depend on the cell type and the specific experimental endpoint.
Q4: I observed precipitation after adding my this compound stock solution to the culture medium. What could be the cause?
Precipitation of hydrophobic compounds like this compound upon dilution into aqueous culture media is a common issue.[7][8][9][10][11] This typically occurs when the final concentration of the compound exceeds its solubility limit in the culture medium. The rapid change in solvent from DMSO to an aqueous environment can cause the compound to "crash out" of solution.
Q5: How can I prevent this compound from precipitating in my cell culture experiments?
Several strategies can help prevent precipitation, including:
-
Controlling the final DMSO concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant toxicity.[12][13]
-
Using a stepwise dilution method: Instead of adding the concentrated DMSO stock directly to the full volume of media, create an intermediate dilution in a small volume of media or PBS.[7][8]
-
Warming the culture medium: Pre-warming the medium to 37°C can sometimes improve the solubility of the compound.[8]
-
Ensuring thorough mixing: Add the this compound solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion.[8]
Troubleshooting Guide: Minimizing this compound Precipitation
This guide provides a systematic approach to identifying and resolving precipitation issues with this compound in your cell culture experiments.
Visual Inspection and Confirmation
The first step is to confirm that what you are observing is indeed precipitation.
| Observation | Possible Cause | Recommended Action |
| Cloudy or turbid medium immediately after adding this compound | Rapid precipitation due to exceeding solubility limit. | Proceed to "Protocol 1: Optimized this compound Working Solution Preparation". |
| Fine, crystalline particles observed under the microscope | Compound precipitation. | Proceed to "Protocol 2: Determining the Maximum Soluble Concentration of this compound". |
| Stringy or web-like structures in the medium | Potential microbial contamination. | Discard the culture and review sterile technique. |
Experimental Protocols
This protocol is designed to minimize the risk of precipitation when preparing your final working solution of this compound.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.
-
Add the appropriate volume of anhydrous DMSO to the vial to create a 10 mM stock solution.
-
Vortex thoroughly for 10-20 seconds to ensure the compound is fully dissolved. If needed, you can warm the vial in a 37°C water bath for a few minutes.[6]
-
-
Prepare a 100X Intermediate Dilution:
-
Based on your desired final concentration, prepare a 100X intermediate dilution of your 10 mM stock solution in anhydrous DMSO. For example, for a final concentration of 1 μM, your 100X intermediate stock would be 100 μM.
-
-
Prepare the Final Working Solution:
-
Add the appropriate volume of the 100X intermediate stock solution to your pre-warmed complete culture medium. For example, add 10 μL of a 100 μM stock to 990 μL of medium for a final concentration of 1 μM. This results in a final DMSO concentration of 1%. Adjust as needed to keep the final DMSO concentration below 0.5% where possible.
-
Immediately after adding the intermediate stock, gently vortex or swirl the medium to ensure rapid and thorough mixing.
-
-
Final Check:
-
Visually inspect the final working solution for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
-
This experiment will help you determine the practical solubility limit of this compound in your specific cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
96-well clear-bottom cell culture plate
-
Microscope
Procedure:
-
Prepare a Serial Dilution:
-
In a 96-well plate, prepare a 2-fold serial dilution of this compound in your complete culture medium. Start with a concentration higher than your intended experimental concentration (e.g., starting at 10 μM and diluting down).
-
Include a vehicle control well containing the same final concentration of DMSO as your highest this compound concentration.
-
-
Incubate:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a duration that mimics your planned experiment (e.g., 24 or 48 hours).
-
-
Observe for Precipitation:
-
At several time points (e.g., 0, 2, 6, 24, and 48 hours), visually inspect the wells for any signs of cloudiness or precipitate.
-
Examine the wells under a microscope to look for crystalline structures.
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration that remains clear and free of precipitate throughout the incubation period is the maximum soluble concentration of this compound under your experimental conditions.
-
Data Presentation: this compound Solubility and Activity
| Parameter | Value | Reference |
| IC₅₀ (SMARCA4) | 0.035 μM | [1][2][4] |
| EC₅₀ (SMARCA2) | 0.10 μM | [1][2][4] |
| Solubility in DMSO | ≥ 125 mg/mL (381.82 mM) | A commercial supplier's datasheet |
| Effective Concentration in Cell-Based Assays | 0 - 0.5 μM | [1][5] |
| Recommended Final DMSO Concentration in Culture | < 0.5% | [12][13] |
Visualizations
Signaling Pathway
Caption: Simplified pathway showing this compound inhibiting the SWI/SNF complex.
Experimental Workflow
Caption: Workflow for preparing this compound working solutions.
Troubleshooting Logic
Caption: A logical guide for troubleshooting this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tebubio.com [tebubio.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound – DLA PHARMACEUTICALS [dlapharmaceuticals.com]
- 5. This compound | 1997321-20-6 | MOLNOVA [molnova.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. captivatebio.com [captivatebio.com]
- 13. lifetein.com [lifetein.com]
GNE-064 Dose-Response Curve Optimization: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GNE-064, a potent and selective chemical probe for the bromodomains of SMARCA2, SMARCA4, and PBRM1.[1][2][3] This guide is intended for scientists and drug development professionals to optimize their dose-response experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a selective, orally bioavailable small molecule inhibitor that targets the bromodomains of SMARCA4 (also known as BRG1), SMARCA2 (also known as BRM), and the fifth bromodomain of PBRM1.[1][2][3][4] It is a valuable chemical probe for studying the biological functions of these chromatin remodeling proteins.
Q2: What are the reported potency values for this compound?
The potency of this compound has been determined in various assays. It is important to consider the assay format when comparing these values.
| Target | Assay Type | Potency (IC50/EC50/Kd) | Reference |
| SMARCA4 | Biochemical Assay | IC50: 0.035 µM | [4] |
| SMARCA2 | Cellular Target Engagement | EC50: 0.10 µM | [4] |
| SMARCA4 | Binding Assay | Kd: 0.01 µM | [4] |
| SMARCA2 | Binding Assay | Kd: 0.016 µM | [4] |
| PBRM1 (BD5) | Binding Assay | Kd: 0.018 µM | [4] |
| PBRM1 (BD2) | Binding Assay | Kd: 0.049 µM | [4] |
Q3: I am not observing the expected cellular phenotype with this compound. What should I check first?
Before troubleshooting the dose-response curve itself, it's crucial to confirm that the lack of a phenotype is not due to other experimental factors. Research has shown that inhibition of the SMARCA2/4 bromodomain alone may not be sufficient to induce an anti-proliferative effect in certain cancer cell lines.[5] The ATPase domain, rather than the bromodomain, of SMARCA2 has been identified as the primary driver of the anti-proliferative phenotype in some contexts.[5] Therefore, the expected phenotype should be carefully considered based on the specific biological question being addressed.
Troubleshooting Guide
This section addresses common issues encountered during this compound dose-response experiments.
Problem 1: High Variability in Replicate Wells
Possible Causes:
-
Cell Plating Inconsistency: Uneven cell distribution across the plate.
-
Compound Precipitation: this compound coming out of solution at higher concentrations.
-
Edge Effects: Evaporation in the outer wells of the microplate.
Troubleshooting Steps:
-
Optimize Cell Seeding: Ensure a homogenous cell suspension and use appropriate mixing techniques before and during plating. Consider using a multichannel pipette with care or an automated cell dispenser.
-
Check Compound Solubility: Prepare fresh serial dilutions of this compound for each experiment. Visually inspect the stock solution and the highest concentration wells for any signs of precipitation. If solubility is a concern, consider using a different solvent or a lower top concentration.
-
Mitigate Edge Effects: Avoid using the outermost wells of the plate for experimental data. Fill these wells with sterile PBS or media to create a humidity barrier.
Problem 2: No Dose-Response (Flat Curve)
Possible Causes:
-
Inactive Compound: Degradation of the this compound stock solution.
-
Incorrect Concentration Range: The tested concentrations are too low to elicit a response.
-
Cellular Resistance: The cell line used may not be sensitive to SMARCA2/4 bromodomain inhibition.
-
Assay Window Too Small: The difference in signal between the positive and negative controls is not large enough to detect a dose-response.
Troubleshooting Steps:
-
Verify Compound Integrity: Purchase this compound from a reputable supplier and prepare fresh stock solutions. Store the stock solution as recommended by the manufacturer, typically at -80°C in small aliquots to avoid freeze-thaw cycles.[6][7]
-
Expand Concentration Range: Test a wider range of this compound concentrations, for example, from 1 nM to 100 µM, in a preliminary experiment to identify the active range.
-
Confirm Target Expression: Verify that the cell line of interest expresses SMARCA2 and/or SMARCA4.
-
Optimize Assay Conditions: For biochemical assays, ensure that the protein and substrate concentrations are optimal. For cellular assays, optimize the incubation time and cell density.
Problem 3: Inconsistent IC50/EC50 Values Between Experiments
Possible Causes:
-
Variations in Experimental Conditions: Differences in cell passage number, cell density, incubation time, or reagent preparation.
-
DMSO Concentration Effects: High concentrations of DMSO can affect cell viability and enzyme activity.[6]
-
Curve Fitting Issues: Using an inappropriate model to fit the dose-response data.
Troubleshooting Steps:
-
Standardize Experimental Protocol: Maintain consistent experimental parameters between assays. Use cells within a defined passage number range and ensure consistent seeding densities and incubation times.
-
Control DMSO Concentration: Ensure that the final DMSO concentration is consistent across all wells, including the vehicle control, and is kept below a level that affects the assay (typically ≤ 0.5%).[6]
-
Use Appropriate Curve Fitting: Utilize a non-linear regression model with a variable slope (four-parameter logistic model) to fit the data. Ensure that the top and bottom plateaus of the curve are well-defined.
Experimental Protocols
Cellular Target Engagement Assay (Generalized Protocol)
This protocol is a generalized example for determining the EC50 of this compound in a cellular context, based on principles of target engagement assays.
1. Cell Culture and Plating:
- Culture U2OS cells expressing ZsGreen-SMARCA2 bromodomain (or another suitable cell line) in the recommended growth medium.
- Plate cells in a 96-well or 384-well plate at a density optimized for the assay duration and detection method. Allow cells to adhere overnight.
2. This compound Preparation and Treatment:
- Prepare a 10 mM stock solution of this compound in DMSO.
- Perform a serial dilution of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 10-point dilution series from 10 µM to 0.5 nM). Include a DMSO-only vehicle control.
- Remove the culture medium from the plated cells and add the medium containing the this compound dilutions.
3. Incubation:
- Incubate the cells with this compound for a predetermined time (e.g., 1 hour) at 37°C and 5% CO2.[4]
4. Detection and Data Analysis:
- Measure the cellular endpoint. For a target engagement assay using a fluorescently tagged bromodomain, this could involve imaging and quantifying the displacement of the fluorescent signal from chromatin.
- Normalize the data to the vehicle (0% inhibition) and a positive control (100% inhibition, if available) or the highest concentration of the inhibitor.
- Plot the normalized response versus the log of the this compound concentration and fit the data using a four-parameter logistic equation to determine the EC50.
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits the binding of SMARCA2/4 and PBRM1 to acetylated histones.
Caption: A typical experimental workflow for generating a this compound dose-response curve.
Caption: A logical flow for troubleshooting this compound experiments.
References
- 1. This compound: A Potent, Selective, and Orally Bioavailable Chemical Probe for the Bromodomains of SMARCA2 and SMARCA4 and the Fifth Bromodomain of PBRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. resources.amsbio.com [resources.amsbio.com]
Technical Support Center: Addressing GNE-064 Resistance in Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential resistance to GNE-064 in long-term experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and orally bioavailable small molecule inhibitor. It targets the bromodomains of SMARCA4 (also known as BRG1) and SMARCA2 (also known as BRM), which are the catalytic ATPase subunits of the SWI/SNF chromatin remodeling complex.[1][2] this compound also inhibits the fifth bromodomain of PBRM1.[1][2] By binding to these bromodomains, this compound disrupts their function in recognizing acetylated lysine (B10760008) residues on histones, thereby altering gene expression programs controlled by the SWI/SNF complex.
Q2: We are observing a diminished response to this compound in our cancer cell line after prolonged treatment. What are the potential mechanisms of acquired resistance?
While specific long-term resistance studies on this compound are not yet widely published, based on studies of inhibitors targeting similar pathways (e.g., other SWI/SNF complex inhibitors and BET bromodomain inhibitors), potential resistance mechanisms include:
-
Upregulation of alternative signaling pathways: Cancer cells may develop resistance by activating compensatory signaling pathways to bypass the effects of this compound. This can include the activation of receptor tyrosine kinases (RTKs) like HER3 or engagement of pathways like TGF-β signaling.
-
Changes within the SWI/SNF complex: A switch in the dependence from one SWI/SNF catalytic subunit to another (e.g., from SMARCA4 to SMARCA2) has been observed as a resistance mechanism to other epigenetic modifiers in cells with certain mutations.[3][4]
-
Alterations in chromatin accessibility: Resistance to SWI/SNF inhibitors can be non-genetic and involve global changes in the chromatin landscape, leading to altered gene expression that promotes cell survival despite treatment.[1][5][6]
-
Upregulation of anti-apoptotic proteins: Increased expression of anti-apoptotic proteins, such as BCL2, can confer resistance by preventing this compound-induced cell death.[4]
-
Phosphorylation of target-related proteins: For the related class of BET bromodomain inhibitors, hyper-phosphorylation of BRD4 has been associated with resistance, rendering it effective in a bromodomain-independent manner.[2][7] A similar mechanism could potentially emerge for SMARCA4/2.
Q3: Are there any known genetic mutations that can cause resistance to this compound?
Currently, there is no direct evidence of specific mutations in the bromodomains of SMARCA4, SMARCA2, or PBRM1 that cause resistance to this compound. Studies on the related BET bromodomain inhibitors have also not identified "gatekeeper" mutations in the bromodomains as a primary resistance mechanism.[8] Resistance is more likely to be driven by the adaptive mechanisms mentioned in Q2.
Troubleshooting Guides
Problem 1: Decreased sensitivity to this compound in a previously sensitive cell line.
Initial Assessment:
-
Confirm this compound Integrity: Verify the concentration, storage conditions, and stability of your this compound compound.
-
Cell Line Authentication: Ensure the identity and purity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Re-evaluate IC50: Perform a dose-response curve to quantify the shift in the half-maximal inhibitory concentration (IC50) compared to the parental cell line. A significant increase (e.g., >5-fold) suggests acquired resistance.
Potential Causes and Experimental Troubleshooting:
| Potential Cause | Suggested Experimental Approach |
| Alterations in SWI/SNF Subunit Expression | Western Blot: Analyze the protein levels of SMARCA4 and SMARCA2 in your resistant cells compared to the parental line. A switch in the predominant subunit may indicate a resistance mechanism. qRT-PCR: Quantify the mRNA levels of SMARCA4 and SMARCA2. |
| Changes in Chromatin Accessibility | ATAC-seq (Assay for Transposase-Accessible Chromatin using sequencing): Compare the chromatin accessibility profiles of resistant and parental cells to identify global changes and specific regions with altered accessibility that may drive resistance-associated gene expression. |
| Activation of Bypass Signaling Pathways | Phospho-RTK Array: Screen for the activation of various receptor tyrosine kinases. Western Blot: Investigate the phosphorylation status of key downstream signaling molecules like AKT, ERK, and STAT3. Specifically, assess the expression and phosphorylation of HER3. |
| Upregulation of Anti-Apoptotic Proteins | Western Blot: Examine the expression levels of BCL2 family proteins (e.g., BCL2, BCL-xL, MCL1). An increase in anti-apoptotic members can indicate a survival advantage. |
Problem 2: Heterogeneous response to this compound within a cell population.
Initial Assessment:
-
Single-Cell Analysis: If possible, use techniques like single-cell RNA sequencing (scRNA-seq) to investigate transcriptional heterogeneity within the treated cell population.
-
Clonal Isolation: Isolate and expand single-cell clones from the treated population and assess their individual sensitivity to this compound to confirm the presence of a resistant subpopulation.
Potential Causes and Experimental Troubleshooting:
| Potential Cause | Suggested Experimental Approach |
| Pre-existing Resistant Clones | Clonal IC50 Determination: After isolating clones, determine the IC50 for this compound for each clone to confirm varying sensitivities. Genomic/Transcriptomic Profiling of Clones: Compare the molecular profiles of sensitive and resistant clones to identify potential resistance drivers. |
| Emergence of a Drug-Tolerant Persister (DTP) Cell State | Long-term Culture and Drug Washout: Culture the heterogeneous population with this compound for an extended period, then remove the drug and monitor for population rebound. If the population regains sensitivity, it may indicate a transient drug-tolerant state rather than stable resistance. |
Quantitative Data
Table 1: In Vitro Activity of this compound [6][9][10]
| Target/Assay | Cell Line | Value |
| IC50 (SMARCA4 Inhibition) | - | 0.035 µM |
| EC50 (SMARCA2 Inhibition) | ZsGreen-SMARCA2 BD-expressing U2OS cells | 0.10 µM |
| Kd (SMARCA4) | - | 0.01 µM |
| Kd (SMARCA2) | - | 0.016 µM |
| Kd (PBRM1 bromodomain 5) | - | 0.018 µM |
| Kd (PBRM1 bromodomain 2) | - | 0.049 µM |
Table 2: Pharmacokinetic Properties of this compound in Female CD-1 Mice [6]
| Parameter | Value (0.5 mg/kg i.v.) | Value (1.0 mg/kg p.o.) |
| Unbound Plasma Clearance | 16 mL/min/kg | - |
| Half-life (t1/2) | 1.1 h | - |
| Oral Bioavailability | - | 59% |
Experimental Protocols
Protocol 1: Development of this compound Resistant Cell Lines
This protocol is adapted from standard methods for generating drug-resistant cell lines.[1][5][8][11][12]
-
Determine Initial IC50: Perform a dose-response assay to determine the IC50 of this compound in the parental cancer cell line.
-
Initial Drug Exposure: Begin by continuously exposing the parental cells to this compound at a concentration equal to the IC50.
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound. A common strategy is to increase the dose by 1.5 to 2-fold at each step.
-
Monitoring and Maintenance: At each concentration, monitor cell viability and morphology. Allow the cells to recover and resume normal proliferation before the next dose escalation. This process can take several months.
-
Confirmation of Resistance: Periodically, perform a dose-response assay on the resistant cell population and compare the IC50 to the parental cell line. A stable, significant increase in IC50 confirms the development of resistance.
-
Cryopreservation: It is crucial to cryopreserve cell stocks at various stages of resistance development.
Protocol 2: Chromatin Accessibility Profiling using ATAC-seq
This is a generalized protocol for ATAC-seq.[7][13][14][15]
-
Cell Preparation: Harvest approximately 50,000 viable cells (both parental and this compound resistant).
-
Cell Lysis: Lyse the cells with a buffer containing a non-ionic detergent (e.g., NP-40 or IGEPAL CA-630) to release the nuclei.
-
Transposition Reaction: Incubate the isolated nuclei with a hyperactive Tn5 transposase loaded with sequencing adapters. The transposase will cleave DNA in accessible regions of the chromatin and simultaneously ligate the adapters.
-
DNA Purification: Purify the transposed DNA fragments using a column-based kit.
-
PCR Amplification: Amplify the purified DNA using PCR to add index sequences for multiplexing and to generate sufficient material for sequencing.
-
Library Quantification and Sequencing: Quantify the final library and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and identify peaks, which represent regions of open chromatin. Compare the peak profiles between parental and resistant cells to identify differential accessibility.
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound resistance.
Caption: Simplified TGF-β signaling pathway.
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Transforming Growth Factor-Beta (TGF-β) Signaling in Cancer-A Betrayal Within - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TGFβ in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. content.abcam.com [content.abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Immunomart [immunomart.com]
- 10. This compound – DLA PHARMACEUTICALS [dlapharmaceuticals.com]
- 11. Cell Culture Academy [procellsystem.com]
- 12. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for assaying chromatin accessibility using ATAC-seq in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ATAC-Seq Analysis of Accessible Chromatin: From Experimental Steps to Data Analysis | Springer Nature Experiments [experiments.springernature.com]
- 15. ATAC-seq: A Method for Assaying Chromatin Accessibility Genome-Wide - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Selectivity Profiles of GNE-064 and PFI-3
For researchers, scientists, and drug development professionals, the selection of highly specific chemical probes is paramount to ensure the validity of experimental results and to pursue promising therapeutic avenues. This guide provides an objective comparison of the selectivity and performance of two widely used bromodomain inhibitors, GNE-064 and PFI-3. Both compounds target the bromodomains of core catalytic subunits of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex, namely SMARCA2 (BRM), SMARCA4 (BRG1), and PBRM1 (BAF180).
This comparison is supported by experimental data from biochemical and cellular assays, detailed methodologies for key experiments, and visualizations of the relevant signaling pathways and experimental workflows to facilitate an informed selection process.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following tables summarize the biochemical potency and cellular activity of this compound and PFI-3 against their primary bromodomain targets.
Table 1: Biochemical Potency of this compound and PFI-3
| Inhibitor | Target Bromodomain | Assay Type | Kd (nM) | IC50 (nM) |
| This compound | SMARCA4 | - | 10[1] | 35[1] |
| SMARCA2 | - | 16[1] | - | |
| PBRM1 (BD5) | - | 18[1] | - | |
| PBRM1 (BD2) | - | 49[1] | - | |
| PFI-3 | SMARCA2/4 | BROMOScan | 55 - 110[2] | - |
| SMARCA4 | ITC | 89[3][4] | - | |
| PBRM1 (BD5) | ITC | 48[4] | - |
Table 2: Cellular Activity of this compound and PFI-3
| Inhibitor | Assay Type | Cell Line | Cellular Readout | EC50/IC50 (µM) |
| This compound | ZsGreen-SMARCA2 BD-expressing U2OS cells | U2OS | SMARCA2 Inhibition | 0.10[1][5] |
| PFI-3 | GFP-SMARCA2 bromodomain displacement | - | Chromatin Displacement | 5.78[2] |
| Cellular Thermal Shift Assay (CETSA) | Glioblastoma cells | Increased BRG1 thermostability | -[6] |
Table 3: Off-Target Selectivity Profile of PFI-3
| Target Class | Number of Targets Screened | Result |
| Protein Kinases | 36 | No significant cross-reactivity observed[4][7] |
| Receptors and Enzymes | 102 receptors, 30 enzymes | Minor interactions with four GPCRs at micromolar concentrations[4][8] |
While this compound is described as a highly selective probe, comprehensive off-target screening data across a broad panel of kinases and other proteins is not as readily available in the public domain as it is for PFI-3.[9][10][11]
Signaling Pathway and Mechanism of Action
Both this compound and PFI-3 function by competitively binding to the acetyl-lysine binding pocket of the bromodomains of SMARCA2, SMARCA4, and the fifth bromodomain of PBRM1.[2][11] This inhibition prevents the recruitment and stabilization of the SWI/SNF chromatin remodeling complex to acetylated histones on chromatin. The SWI/SNF complex utilizes the energy from ATP hydrolysis to remodel nucleosomes, thereby altering DNA accessibility for transcription factors and other DNA-binding proteins. By displacing the SWI/SNF complex, these inhibitors modulate gene expression and have been shown to play a role in processes such as the DNA damage response.[2][6]
Caption: Mechanism of this compound and PFI-3 Action.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of the presented data. Below are summaries of the key experimental protocols used to characterize this compound and PFI-3.
BROMOScan® Competition Binding Assay
-
Objective: To determine the binding affinity (Kd) of the inhibitors against a panel of bromodomains.
-
Methodology: This assay relies on a competitive binding format. A DNA-tagged bromodomain protein is incubated with an immobilized ligand and the test compound (this compound or PFI-3). If the test compound binds to the bromodomain, it prevents the bromodomain from binding to the immobilized ligand. The amount of bromodomain captured on the solid support is then quantified using qPCR. The dissociation constant (Kd) is calculated from an 11-point dose-response curve.
Isothermal Titration Calorimetry (ITC)
-
Objective: To provide a detailed thermodynamic characterization of the binding interaction between the inhibitor and the bromodomain protein.
-
Methodology: A solution of the inhibitor is titrated into a solution containing the purified bromodomain protein in the sample cell of a calorimeter. The heat released or absorbed during the binding event is measured directly. This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Caption: Workflow for Isothermal Titration Calorimetry.
Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement of the inhibitor within intact cells.
-
Methodology: Cells are treated with the inhibitor or a vehicle control. The cells are then heated to various temperatures, causing proteins to denature and aggregate. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature. After heating, cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation. The amount of the target bromodomain protein remaining in the soluble fraction is quantified by Western blotting.[6]
Fluorescence Recovery After Photobleaching (FRAP)
-
Objective: To measure the dynamics of bromodomain protein binding to chromatin in living cells and the ability of an inhibitor to displace it.
-
Methodology: A bromodomain protein is tagged with a fluorescent protein (e.g., GFP) and expressed in cells. A specific region of the nucleus is photobleached with a high-intensity laser, and the rate of fluorescence recovery in the bleached area is monitored over time. The recovery rate is dependent on the mobility of the fluorescently tagged protein. In the presence of an effective inhibitor like PFI-3, the bromodomain protein is displaced from the relatively immobile chromatin, leading to a faster fluorescence recovery.
Conclusion
Both this compound and PFI-3 are potent and selective inhibitors of the bromodomains of the SWI/SNF complex subunits SMARCA2, SMARCA4, and PBRM1.
-
This compound exhibits higher biochemical potency with lower Kd and IC50 values against its primary targets. It is also reported to be orally bioavailable, making it a suitable probe for in vivo studies.[10]
-
PFI-3 has been extensively characterized for its off-target selectivity and has been shown to be highly selective with minimal interactions with kinases and other protein families.[4][7][8] This comprehensive selectivity profiling provides a high degree of confidence in its use as a specific chemical probe in cellular assays.
The choice between this compound and PFI-3 will depend on the specific experimental context. For studies requiring the highest on-target potency, this compound may be the preferred compound. For experiments where a well-documented and broad negative selectivity profile is critical to rule out off-target effects, PFI-3 is an excellent choice. Researchers should consider the available data and the specific requirements of their experimental design when selecting the most appropriate inhibitor.
References
- 1. abmole.com [abmole.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. PFI-3 | Structural Genomics Consortium [thesgc.org]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound: A Potent, Selective, and Orally Bioavailable Chemical Probe for the Bromodomains of SMARCA2 and SMARCA4 and the Fifth Bromodomain of PBRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
Validating GNE-064: A Comparative Guide to On-Target Effect Verification with siRNA
For Researchers, Scientists, and Drug Development Professionals
GNE-064 is a potent, selective, and orally bioavailable chemical probe that inhibits the bromodomains of SMARCA4 (BRG1), SMARCA2 (BRM), and the fifth bromodomain of PBRM1.[1][2] These proteins are critical components of the SWI/SNF chromatin remodeling complex, which plays a fundamental role in regulating gene expression. Ensuring that the cellular effects of a chemical probe like this compound are a direct result of its interaction with these intended targets is a critical step in its validation.
This guide provides a comparative overview of methodologies for validating the on-target effects of this compound, with a primary focus on the use of small interfering RNA (siRNA) as an orthogonal genetic approach. While the primary literature for this compound establishes direct target engagement through biochemical and cellular assays, comparing these outcomes with genetic knockdown provides a powerful method to confirm that the observed phenotype is target-dependent.
Data Presentation: this compound Potency vs. Genetic Knockdown
A key validation principle is that the biological effect of a small molecule inhibitor should phenocopy the effect of genetically silencing its target. The following table summarizes the biochemical potency of this compound against its targets and presents representative data on the phenotypic consequences of knocking down SMARCA4, illustrating the type of comparative data required for validation.
| Method | Target(s) | Key Parameter | Value/Result | Citation |
| Chemical Inhibition | SMARCA4 Bromodomain | IC50 (Biochemical Assay) | 0.035 µM | [2] |
| SMARCA2 Bromodomain | EC50 (Cellular Assay) | 0.10 µM | [2] | |
| PBRM1 Bromodomain 5 | Kd (Binding Affinity) | 0.018 µM | [2] | |
| siRNA Knockdown | SMARCA4 | Cell Viability (72h) | Partial reduction in viability in ARMS cell lines | [3] |
| SMARCA2 & SMARCA4 | Cell Proliferation | Significant decrease in proliferation when both are silenced | [4] | |
| SMARCA2 | Chemosensitivity | Knockdown in SMARCA4-null cells increases resistance to cisplatin | [5] |
Signaling Pathway and Experimental Workflow
To understand the validation process, it is essential to visualize both the biological context and the experimental logic.
Experimental Protocols
To ensure robust and reproducible results, detailed methodologies are crucial. Below are protocols for the primary comparative experiments.
Protocol 1: siRNA-Mediated Knockdown for Phenotypic Comparison
This protocol outlines the steps to genetically silence SMARCA4 and/or SMARCA2 and compare the resulting cellular phenotype to that caused by this compound treatment.
Objective: To determine if the reduction in cell viability or proliferation caused by this compound is mirrored by the siRNA-mediated knockdown of its targets.
Materials:
-
Cancer cell line of interest (e.g., Rh30, an ARMS cell line)[3]
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM Reduced Serum Medium
-
siRNA duplexes (non-targeting control and siRNAs targeting SMARCA4 and SMARCA2)
-
Complete growth medium
-
Reagents for viability/proliferation assay (e.g., CellTiter-Glo)
-
Reagents for Western blotting (lysis buffer, antibodies for SMARCA4, SMARCA2, and a loading control like GAPDH)
Procedure:
-
Cell Seeding: Day 0, seed cells in 6-well plates (for protein analysis) and 96-well plates (for viability assay) at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Transfection (Day 1):
-
For each well of a 6-well plate, dilute 30-50 pmol of siRNA in 150 µL of Opti-MEM.
-
In a separate tube, dilute 5-7 µL of RNAiMAX reagent in 150 µL of Opti-MEM.
-
Combine the diluted siRNA and diluted lipid reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow complex formation.
-
Add the 300 µL siRNA-lipid complex dropwise to the cells.
-
Scale down volumes appropriately for 96-well plates (e.g., 0.5 pmol siRNA in a total volume of 20 µL).
-
Include wells for a non-targeting control siRNA.
-
-
This compound Treatment (Day 2):
-
24 hours post-transfection, replace the medium on a separate set of plates (seeded on Day 0) with fresh medium containing this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) or a DMSO vehicle control.
-
-
Analysis (Day 4 - 72 hours post-treatment/96 hours post-transfection):
-
Protein Knockdown Verification: Lyse cells from the 6-well plates transfected with siRNA. Perform Western blotting to confirm a significant reduction in SMARCA4 and/or SMARCA2 protein levels compared to the non-targeting control.
-
Phenotypic Assay: Perform a cell viability or proliferation assay (e.g., CellTiter-Glo) on the 96-well plates for both the siRNA-transfected and this compound-treated cells.
-
-
Data Comparison: Normalize the viability data to the appropriate control (non-targeting siRNA or DMSO). Compare the percentage reduction in viability caused by SMARCA4/2 knockdown with the dose-response curve of this compound. A similar magnitude of effect supports on-target activity.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful alternative method to directly measure target engagement in a cellular context. It relies on the principle that a protein becomes more resistant to thermal denaturation when bound to a ligand.[6]
Objective: To confirm that this compound directly binds to and stabilizes SMARCA4 and SMARCA2 in intact cells or cell lysates.
Materials:
-
Cell line of interest
-
This compound and DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes or plate
-
Thermal cycler
-
Equipment for protein analysis (e.g., Western blot or mass spectrometry)
Procedure:
-
Treatment: Treat cultured cells with this compound or DMSO vehicle for a defined period (e.g., 1-2 hours).
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures using a thermal cycler (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles or other mechanical means.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant (containing the soluble, non-denatured protein) and analyze the amount of target protein (SMARCA4/2) remaining at each temperature point using Western blotting.
-
Data Interpretation: Plot the amount of soluble protein against temperature. In the this compound-treated samples, a shift of the melting curve to a higher temperature compared to the DMSO control indicates that the drug has bound to and stabilized the target protein, confirming direct engagement.
References
- 1. This compound: A Potent, Selective, and Orally Bioavailable Chemical Probe for the Bromodomains of SMARCA2 and SMARCA4 and the Fifth Bromodomain of PBRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. SMARCA4/2 loss inhibits chemotherapy-induced apoptosis by restricting IP3R3-mediated Ca2+ flux to mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
GNE-064: A Comparative Analysis of its Selectivity Against Bromodomain Families
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity and selectivity of GNE-064, a potent and orally bioavailable chemical probe, against a panel of human bromodomains. The data presented herein is intended to assist researchers in evaluating the suitability of this compound for their studies of the biological functions of the bromodomains of SMARCA2, SMARCA4, and the fifth bromodomain of PBRM1.
This compound Selectivity Profile
This compound is a highly potent and selective inhibitor of the bromodomains of SMARCA2 (BRM), SMARCA4 (BRG1), and the fifth bromodomain of PBRM1 (PBRM1(5))[1][2]. These proteins are key components of the SWI/SNF chromatin remodeling complexes. The selectivity of this compound has been comprehensively profiled against a wide array of human bromodomains using the BROMOscan® platform. The dissociation constants (Kd) are summarized in the table below.
| Bromodomain Family | Target | Kd (nM) |
| VIII | SMARCA2 | 16 |
| VIII | SMARCA4 | 10 |
| IV | PBRM1(5) | 18 |
| IV | PBRM1(2) | 49 |
| II | BRD2(1) | >10000 |
| II | BRD2(2) | >10000 |
| II | BRD3(1) | >10000 |
| II | BRD3(2) | >10000 |
| II | BRD4(1) | >10000 |
| II | BRD4(2) | >10000 |
| II | BRDT | >10000 |
| V | BRD7 | >10000 |
| V | BRD9 | >10000 |
| I | BAZ2A | >10000 |
| I | BAZ2B | >10000 |
| III | CREBBP | >10000 |
| III | EP300 | >10000 |
| VII | CECR2 | >10000 |
| VI | FALZ | >10000 |
| ... | ... | ... |
Data sourced from the supplementary information of Taylor, A. M., et al. (2022). This compound: A Potent, Selective, and Orally Bioavailable Chemical Probe for the Bromodomains of SMARCA2 and SMARCA4 and the Fifth Bromodomain of PBRM1. Journal of Medicinal Chemistry, 65(16), 11177–11186.[1]
Experimental Methodologies
The selectivity and potency of this compound were determined using robust biochemical and cellular assays. The primary methods employed are the BROMOscan® competitive binding assay and the NanoBRET™ target engagement assay.
BROMOscan® Competitive Binding Assay
The BROMOscan® technology is a competition-based assay that quantitatively measures the binding of a test compound to a panel of bromodomains[3][4][5].
Principle: The assay relies on the ability of a test compound to compete with a proprietary, immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound bromodomain indicates a stronger interaction between the test compound and the bromodomain. Dissociation constants (Kd) are determined by measuring the amount of captured bromodomain as a function of the test compound concentration[3][5].
Protocol Outline:
-
Immobilization: A proprietary ligand is immobilized on a solid support.
-
Competition: A fixed concentration of DNA-tagged bromodomain is incubated with a range of concentrations of the test compound (this compound).
-
Binding: The mixture is applied to the ligand-coated solid support, allowing the unbound bromodomain to bind.
-
Washing: Unbound components are washed away.
-
Quantification: The amount of DNA-tagged bromodomain remaining on the solid support is quantified using qPCR.
-
Data Analysis: The results are used to calculate the dissociation constant (Kd) by fitting the data to a dose-response curve.
NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement Assay is a proximity-based method that measures the binding of a compound to a target protein within intact, living cells[6][7][8].
Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged bromodomain (the donor) and a cell-permeable fluorescent tracer that binds to the bromodomain (the acceptor). When the tracer is bound to the NanoLuc®-bromodomain fusion protein, the energy from the luciferase is transferred to the tracer, resulting in a BRET signal. A test compound that binds to the bromodomain will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner[6][7][9].
Protocol Outline:
-
Cell Transfection: Cells are transfected with a vector expressing the target bromodomain fused to NanoLuc® luciferase.
-
Cell Plating: Transfected cells are plated into multi-well plates.
-
Compound and Tracer Addition: A fixed concentration of the fluorescent tracer and varying concentrations of the test compound (this compound) are added to the cells.
-
Incubation: The cells are incubated to allow for compound entry and binding to the target.
-
Substrate Addition: A substrate for NanoLuc® luciferase is added to the cells.
-
Signal Detection: The luminescence from the NanoLuc® donor and the fluorescence from the tracer acceptor are measured at their respective wavelengths.
-
Data Analysis: The BRET ratio is calculated, and the data is used to determine the intracellular affinity of the test compound.
Visualizing the Mechanism and Workflow
To further elucidate the context in which this compound functions, the following diagrams illustrate the SWI/SNF signaling pathway and the experimental workflow for determining compound selectivity.
Caption: SWI/SNF Complex Signaling Pathway and this compound Inhibition.
Caption: BROMOscan® Competitive Binding Assay Workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound: A Potent, Selective, and Orally Bioavailable Chemical Probe for the Bromodomains of SMARCA2 and SMARCA4 and the Fifth Bromodomain of PBRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 7. NanoBRET® Target Engagement BET BRD Assays [promega.sg]
- 8. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 9. eubopen.org [eubopen.org]
Cross-Validation of GNE-064 Results with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibition of key epigenetic regulators by GNE-064 with genetic knockdown or knockout of its target proteins. This compound is a potent and selective inhibitor of the bromodomains of SMARCA4 (also known as BRG1), SMARCA2 (also known as BRM), and Polybromo-1 (PBRM1), core components of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex. Understanding the concordance between chemical and genetic perturbation is crucial for validating drug targets and interpreting experimental outcomes.
The SWI/SNF Complex and the Rationale for Targeting
The SWI/SNF complex is a critical regulator of gene expression, utilizing the energy from ATP hydrolysis to remodel chromatin and thereby control the accessibility of DNA to transcription factors.[1][2] SMARCA4 and SMARCA2 are mutually exclusive ATPase subunits that are essential for the complex's function.[3][4] PBRM1 is a subunit of a specific form of the SWI/SNF complex, the PBAF complex.[2]
Mutations in SWI/SNF complex subunits are found in approximately 20% of all human cancers, highlighting their significance as tumor suppressors.[4][5] A key concept that has emerged is the synthetic lethal relationship between SMARCA4 and SMARCA2.[3][5] Many cancers harboring inactivating mutations in SMARCA4 become dependent on the residual activity of its paralog, SMARCA2, for survival.[3][5] This dependency provides a clear therapeutic window for targeting SMARCA2 in SMARCA4-deficient tumors. This compound, by inhibiting the bromodomains of both SMARCA2 and SMARCA4, as well as PBRM1, offers a chemical tool to probe this dependency.
Quantitative Comparison of Pharmacological Inhibition vs. Genetic Models
The following tables summarize the expected and observed effects of this compound compared to genetic knockout or knockdown of its targets. While direct head-to-head comparative studies with this compound are limited in publicly available literature, the data is synthesized from studies on this compound, other SMARCA2/4 inhibitors, and genetic perturbation experiments.
Table 1: Comparison of Effects on Cell Viability in SMARCA4-Deficient Cancer Cells
| Intervention | Target(s) | Expected Effect on Cell Viability | Observed Effect (Representative Data) | Reference |
| This compound Treatment | SMARCA4/2, PBRM1 Bromodomains | Selective growth inhibition in SMARCA4-deficient cells | Potent growth inhibition in SMARCA4-mutant non-small cell lung cancer (NSCLC) cell lines. | [6] |
| SMARCA2 Knockout/shRNA | SMARCA2 | Lethal in SMARCA4-deficient cells | Significant reduction in viability and colony formation in SMARCA4-deficient lung cancer cells. | [3][7] |
| SMARCA4 Knockout/shRNA | SMARCA4 | Minimal effect in SMARCA4-wildtype cells, potentially sensitizes to other insults. | Embryonic lethal in mice, indicating its essential role in development. | [8][9] |
| PBRM1 Knockout/shRNA | PBRM1 | Context-dependent effects on cell viability. | Can sensitize cells to DNA repair inhibitors. | [10][11][12] |
Table 2: Comparison of Effects on Gene Expression and Chromatin Accessibility
| Intervention | Target(s) | Expected Effect on Gene Expression | Expected Effect on Chromatin Accessibility (ATAC-seq) | Reference |
| This compound Treatment | SMARCA4/2, PBRM1 Bromodomains | Downregulation of genes dependent on SWI/SNF-mediated chromatin remodeling. | Changes in accessibility at enhancer and promoter regions regulated by the SWI/SNF complex. | [12] |
| SMARCA2 Knockout/shRNA | SMARCA2 | Altered expression of genes involved in cell cycle and proliferation in SMARCA4-deficient backgrounds. | Changes in chromatin accessibility at sites normally occupied by SMARCA2-containing SWI/SNF complexes. | [10] |
| SMARCA4 Knockout/shRNA | SMARCA4 | Widespread changes in gene expression, affecting pathways related to development and cancer. | Global and locus-specific changes in chromatin accessibility, particularly at enhancer regions. | [5][13][14] |
| PBRM1 Knockout/shRNA | PBRM1 | Dysregulation of gene sets involved in cell cycle control and interferon response. | Altered accessibility at PBRM1-specific binding sites. | [13] |
Signaling Pathways and Experimental Workflows
To visually represent the cellular context and the experimental approach for cross-validation, the following diagrams are provided.
Figure 1: Simplified signaling pathway of the SWI/SNF complex and points of intervention.
Figure 2: Experimental workflow for cross-validating this compound with genetic models.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of this compound or with the vehicle control. For genetic models, plate the knockout/knockdown and control cells.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.[15]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine IC50 values for this compound.
Chromatin Accessibility Assay (ATAC-seq)
ATAC-seq (Assay for Transposase-Accessible Chromatin with high-throughput sequencing) is used to identify accessible regions of the chromatin.
-
Cell Harvest and Lysis: Harvest a defined number of cells and lyse them to isolate nuclei.[16]
-
Tagmentation: Incubate the nuclei with a hyperactive Tn5 transposase, which will cut and ligate sequencing adapters into open chromatin regions.[16]
-
DNA Purification: Purify the tagmented DNA.
-
PCR Amplification: Amplify the library using PCR.
-
Sequencing: Sequence the amplified library on a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to the reference genome and identify peaks, which represent regions of open chromatin. Compare peak distributions between this compound-treated and control cells, or between genetic knockout/knockdown and control cells.
Gene Expression Analysis (RNA-seq)
RNA-seq (RNA sequencing) is used to profile the transcriptome of cells.
-
RNA Extraction: Isolate total RNA from treated or genetically modified cells and their respective controls.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference transcriptome and quantify gene expression levels. Perform differential gene expression analysis to identify genes that are up- or down-regulated in response to this compound treatment or genetic perturbation.
Conclusion
The cross-validation of pharmacological data with results from genetic models is a cornerstone of modern drug discovery and target validation. For this compound, the strong biological rationale of synthetic lethality between SMARCA4 and SMARCA2 provides a clear framework for these comparative studies. While direct, publicly available head-to-head comparisons are still emerging, the existing body of research on SWI/SNF complex biology and inhibitors strongly suggests that the phenotypic effects of this compound in SMARCA4-deficient cancers will largely mirror those of SMARCA2 genetic ablation. Future studies directly comparing this compound with SMARCA2 knockout using genomic assays like ATAC-seq and RNA-seq will be invaluable in further elucidating its precise mechanism of action and confirming its on-target effects.
References
- 1. Synthetic lethality: targeting the SMARCA2 bromodomain for degradation in SMARCA4-deficient tumors - a review of patent literature from 2019-June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Small-molecule SMARCA2 inhibitors to treat SMARCA4-mutant cancers | BioWorld [bioworld.com]
- 6. The ATPase module of mammalian SWI/SNF family complexes mediates subcomplex identity and catalytic activity-independent genomic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: A Potent, Selective, and Orally Bioavailable Chemical Probe for the Bromodomains of SMARCA2 and SMARCA4 and the Fifth Bromodomain of PBRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | PBRM1 loss is associated with increased sensitivity to MCL1 and CDK9 inhibition in clear cell renal cancer [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Heterozygous mutations in SMARCA2 reprogram the enhancer landscape by global retargeting of SMARCA4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SMARCA4 deficient tumours are vulnerable to KDM6A/UTX and KDM6B/JMJD3 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. preludetx.com [preludetx.com]
- 16. Synthetic lethality: targeting SMARCA2 ATPase in SMARCA4-deficient tumors - a review of patent literature from 2019-30 June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
GNE-064: A Superior Chemical Probe for Potent and Selective Inhibition of SMARCA2/4 and PBRM1 Bromodomains
In the landscape of epigenetic research, the development of potent and selective chemical probes is paramount for dissecting the intricate roles of bromodomain-containing proteins in gene regulation. GNE-064 has emerged as a highly effective and orally bioavailable chemical probe targeting the bromodomains of SMARCA2, SMARCA4, and the fifth bromodomain of PBRM1 (PBRM1(5)), key components of the SWI/SNF chromatin remodeling complex.[1][2] This guide provides a comprehensive comparison of this compound with other available chemical probes, PFI-3 and AU-15330, offering researchers the critical data needed to select the most appropriate tool for their experimental needs.
Quantitative Comparison of Chemical Probes
The efficacy of a chemical probe is defined by its potency, selectivity, and cellular activity. The following tables provide a quantitative summary of these parameters for this compound, PFI-3, and AU-15330, facilitating a direct comparison of their performance.
Table 1: Biochemical Potency of Chemical Probes
| Inhibitor/Degrader | Target(s) | Assay Type | Kd (nM) | IC50 (nM) |
| This compound | SMARCA4 | - | 10 | 35 |
| SMARCA2 | - | 16 | - | |
| PBRM1(5) | - | 18 | - | |
| PBRM1(2) | - | 49 | - | |
| PFI-3 | SMARCA2 | BROMOScan | 55-110 | - |
| SMARCA4 | BROMOScan | 55-110 | - | |
| SMARCA2/4 | ITC | 89 | - | |
| PBRM1(5) | ITC | 48 | - | |
| AU-15330 | SMARCA2, SMARCA4, PBRM1 | PROTAC | - | - |
Kd: Dissociation Constant; IC50: Half-maximal Inhibitory Concentration. Data compiled from multiple sources.[3][4][5][6]
Table 2: Cellular Activity of Chemical Probes
| Compound | Compound Type | Cell Line | Assay Type | Cellular IC50 (nM) | DC50 (nM) | Dmax (%) |
| PFI-3 | Inhibitor | A549 (Lung) | Cell Viability | >10,000 | - | - |
| H1299 (Lung) | Cell Viability | >10,000 | - | - | ||
| H157 (Lung) | Cell Viability | >10,000 | - | - | ||
| AU-15330 | PROTAC Degrader | Prostate Cancer Lines | Cell Viability | Moderately Sensitive (100-400) | - | - |
| Normal Prostate Cells | Cell Viability | Resistant (>1000) | - | - | ||
| ACBI1 (related PROTAC) | PROTAC Degrader | - | Degradation | - | 6 (SMARCA2), 11 (SMARCA4), 32 (PBRM1) | - |
IC50: Half-maximal Inhibitory Concentration in cellular assays; DC50: Half-maximal Degradation Concentration; Dmax: Maximum Degradation. Data compiled from multiple sources.[3][7][8]
At a Glance: this compound vs. Alternatives
| Feature | This compound | PFI-3 | AU-15330 |
| Primary Mechanism | Small Molecule Inhibition | Small Molecule Inhibition | PROTAC-mediated Degradation |
| Potency | High (low nM Kd and IC50) | Moderate (nM Kd) | High (nM DC50 for related PROTACs) |
| Selectivity | High for SMARCA2/4, PBRM1(5) | High for SMARCA2/4, PBRM1(5) | Selective for SMARCA2/4, PBRM1 |
| Mode of Action | Reversible binding to bromodomain | Reversible binding to bromodomain | Induces ubiquitination and proteasomal degradation |
| Cellular Outcome | Inhibition of chromatin binding | Inhibition of chromatin binding | Removal of target proteins |
| Oral Bioavailability | Yes | Not explicitly stated for in vivo use | Formulated for in vivo use |
Signaling Pathways and Experimental Workflows
To understand the context in which these chemical probes operate, it is crucial to visualize the relevant biological pathways and the experimental workflows used to characterize them.
Caption: SWI/SNF complex interaction with chromatin and points of intervention for chemical probes.
Caption: Workflow for evaluating the biochemical and cellular activity of chemical probes.
Detailed Experimental Protocols
Reproducibility and rigor are the cornerstones of scientific research. Below are detailed methodologies for key experiments cited in the comparison of this compound and its alternatives.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between a chemical probe and its target bromodomain.
Protocol:
-
Protein Preparation: Purified recombinant bromodomain protein is extensively dialyzed into the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Compound Preparation: The chemical probe is dissolved in the same ITC buffer to a concentration typically 10-20 fold higher than the protein concentration.
-
Calorimeter Setup: The protein solution is loaded into the sample cell of the microcalorimeter, and the compound solution is loaded into the injection syringe. The system is allowed to equilibrate to the desired temperature (e.g., 25°C).
-
Titration: A series of small, sequential injections of the compound into the protein solution are performed. The heat change associated with each injection is measured.
-
Data Analysis: The resulting data are fitted to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.
BROMOScan™ Competition Binding Assay
Objective: To determine the dissociation constant (Kd) of a test compound by measuring its ability to compete with a known, immobilized ligand for binding to a panel of bromodomains.
Protocol:
-
Assay Principle: The assay utilizes DNA-tagged bromodomains and an immobilized ligand. The amount of bromodomain bound to the solid support is measured via qPCR of the DNA tag.
-
Competition: The test compound is incubated with the bromodomain protein and the immobilized ligand.
-
Quantification: The amount of bromodomain captured on the solid support is quantified. A dose-response curve is generated by varying the concentration of the test compound.
-
Kd Determination: The Kd is calculated from the concentration of the test compound that displaces 50% of the bromodomain from the immobilized ligand.
Cellular Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the cytotoxic or cytostatic effect of a chemical probe on cultured cells and to calculate the cellular IC50.
Protocol:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the chemical probe for a specified duration (e.g., 72 hours).
-
Lysis and Luminescence Measurement: The CellTiter-Glo® reagent, which contains luciferase and its substrate, is added to the wells. The reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, an indicator of cell viability.
-
Data Analysis: The luminescent signal is read using a plate reader. The data is normalized to vehicle-treated controls, and the IC50 value is calculated by fitting the data to a dose-response curve.
Western Blotting for Protein Degradation (for PROTACs)
Objective: To quantify the degradation of target proteins (SMARCA2, SMARCA4, PBRM1) induced by a PROTAC degrader like AU-15330 and to determine the DC50 and Dmax.
Protocol:
-
Cell Treatment: Cells are treated with a serial dilution of the PROTAC for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Cells are harvested and lysed in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Immunoblotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF). The membrane is then incubated with primary antibodies specific for the target proteins (SMARCA2, SMARCA4, PBRM1) and a loading control (e.g., GAPDH, β-actin).
-
Detection and Analysis: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate. The band intensities are quantified, and the target protein levels are normalized to the loading control. The DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum percentage of degradation) are calculated.
Conclusion
This compound stands out as a premier chemical probe for investigating the functions of SMARCA2, SMARCA4, and PBRM1 bromodomains. Its high potency, selectivity, and oral bioavailability make it a versatile tool for both in vitro and in vivo studies. While PFI-3 offers a valuable alternative for bromodomain inhibition, this compound generally exhibits superior potency. For researchers interested in studying the effects of complete protein removal rather than just inhibition, the PROTAC degrader AU-15330 provides a powerful, mechanistically distinct approach. The choice of chemical probe will ultimately depend on the specific biological question being addressed. This guide provides the necessary data and protocols to make an informed decision and to design robust and well-controlled experiments in the pursuit of advancing our understanding of epigenetic regulation.
References
- 1. This compound: A Potent, Selective, and Orally Bioavailable Chemical Probe for the Bromodomains of SMARCA2 and SMARCA4 and the Fifth Bromodomain of PBRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. PFI-3 | Structural Genomics Consortium [thesgc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeting SWI/SNF ATPases in enhancer-addicted prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
GNE-064: A Comparative Guide to Confirming its Mechanism of Action Through Orthogonal Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GNE-064, a selective inhibitor of the bromodomains of SMARCA4, SMARCA2, and PBRM1, with alternative compounds. We present supporting experimental data from orthogonal assays to rigorously validate its mechanism of action, offering a framework for evaluating its potential in research and drug development.
This compound is a potent and selective chemical probe for the bromodomains of SMARCA2, SMARCA4, and the fifth bromodomain of PBRM1, with potential for in vivo applications.[1][2] SMARCA2 and SMARCA4 are mutually exclusive ATPase subunits of the SWI/SNF chromatin remodeling complex, which plays a critical role in regulating gene expression by altering nucleosome structure.[3][4] The bromodomains of these proteins are responsible for recognizing acetylated lysine (B10760008) residues on histones, thereby tethering the complex to specific chromatin regions.[1][2] Inhibition of these bromodomains by this compound is expected to disrupt the recruitment of the SWI/SNF complex to target genes, leading to changes in gene expression.
Comparative Performance Data
To objectively evaluate this compound, its performance is compared with PFI-3, another small molecule inhibitor of SMARCA2/4 bromodomains, and a new class of molecules called PROTACs (Proteolysis Targeting Chimeras) that induce the degradation of SMARCA2/4.
| Compound | Type | Target(s) | IC50 / DC50 | Dissociation Constant (Kd) | Cellular Potency (EC50) |
| This compound | Bromodomain Inhibitor | SMARCA4, SMARCA2, PBRM1(5) | SMARCA4: 35 nM[5] | SMARCA4: 10 nM, SMARCA2: 16 nM, PBRM1(5): 18 nM[5] | SMARCA2: 100 nM[5] |
| PFI-3 | Bromodomain Inhibitor | SMARCA2, SMARCA4 | 89 nM (overall)[6] | SMARCA2: 55 nM, SMARCA4: 110 nM[7] | 5.78 µM (in cell-based chromatin binding assay)[7] |
| YDR1 | PROTAC Degrader | SMARCA2 | 78 nM (cellular IC50 in SMARCA4 mutant cells)[8] | - | - |
| YD54 | PROTAC Degrader | SMARCA2 | 11 nM (cellular IC50 in SMARCA4 mutant cells)[8] | - | - |
| ACBI1 | PROTAC Degrader | SMARCA2, SMARCA4, PBRM1 | <10 nM (DC50)[9] | - | - |
| PROTAC SMARCA2/4 degrader-38 | PROTAC Degrader | SMARCA2, SMARCA4 | SMARCA2: 3.0 nM, SMARCA4: 4.0 nM (DC50)[10] | - | - |
Orthogonal Assays for Mechanistic Validation
Confirming the mechanism of action of a compound like this compound requires a multi-faceted approach using orthogonal assays that interrogate the target engagement and downstream cellular effects through different principles.
Biochemical Assays
These assays directly measure the interaction of the compound with its purified target protein.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay measures the ability of an inhibitor to disrupt the interaction between the bromodomain and an acetylated histone peptide.[5][11][12]
-
Fluorescence Polarization (FP): This assay measures the change in the polarization of fluorescently labeled ligand upon binding to the bromodomain. Competitive inhibitors will displace the fluorescent ligand, leading to a decrease in polarization.[13]
Cellular Assays
These assays assess the effect of the compound in a more physiologically relevant cellular context.
-
Cellular Thermal Shift Assay (CETSA): This method relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.[14][15] An increase in the melting temperature of SMARCA4/2 in the presence of this compound provides evidence of direct target engagement in cells.
-
Western Blotting: This technique is used to measure the levels of total and post-translationally modified proteins. Inhibition of SMARCA4/2 bromodomain function can lead to changes in the expression of downstream target genes, which can be assessed by quantifying the corresponding protein levels.[16]
-
Chromatin Immunoprecipitation (ChIP): ChIP is used to determine whether a protein of interest is bound to a specific DNA sequence in vivo.[17][18] Treatment with this compound should lead to a decrease in the occupancy of SMARCA4/2 at the promoter regions of its target genes.
-
Cell Viability/Proliferation Assays: These assays determine the effect of the compound on cell growth and survival. Given the role of the SWI/SNF complex in cancer, this compound is expected to inhibit the proliferation of cancer cells that are dependent on SMARCA4/2 activity.[8]
Experimental Protocols
AlphaScreen Assay Protocol
-
Reagents and Materials:
-
Recombinant His-tagged SMARCA4/2 bromodomain protein.
-
Biotinylated acetylated histone peptide (e.g., H4K16ac).
-
Streptavidin-coated Donor beads and anti-His antibody-conjugated Acceptor beads.
-
Assay buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
This compound and control compounds.
-
384-well microplate.
-
-
Procedure:
-
Add assay buffer, recombinant bromodomain protein, and biotinylated histone peptide to the wells of the microplate.
-
Add serial dilutions of this compound or control compounds.
-
Incubate for 30 minutes at room temperature.
-
Add a mixture of Donor and Acceptor beads.
-
Incubate for 1 hour at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Cellular Thermal Shift Assay (CETSA) Protocol
-
Reagents and Materials:
-
Cell line of interest.
-
Cell culture medium and reagents.
-
This compound and vehicle control (e.g., DMSO).
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
PCR tubes.
-
Thermal cycler.
-
Lysis buffer.
-
Reagents for Western blotting.
-
-
Procedure:
-
Treat cultured cells with this compound or vehicle for a specified time.
-
Harvest and resuspend cells in PBS with protease inhibitors.
-
Aliquot cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures in a thermal cycler for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate soluble proteins from precipitated proteins by centrifugation.
-
Analyze the soluble fraction by Western blotting using antibodies against SMARCA4 and SMARCA2.
-
Visualizations
Caption: this compound inhibits the SMARCA4/2 bromodomain, preventing SWI/SNF complex recruitment.
Caption: Workflow for confirming this compound's mechanism using orthogonal assays.
References
- 1. PFI-3 | Structural Genomics Consortium [thesgc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | SWI/SNF chromatin remodelers in prostate cancer progression [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Dual kinase-bromodomain inhibitors for rationally designed polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. apexbt.com [apexbt.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. PROTAC SMARCA2/4 degrader-38_TargetMol [targetmol.com]
- 11. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. researchgate.net [researchgate.net]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 18. Chromatin Immunoprecipitation (ChIP) Protocols for the Cancer and Developmental Biology Laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for GNE-064: A Guide for Laboratory Professionals
For Immediate Release
This guide provides essential safety and logistical information for the proper disposal of GNE-064, a selective small molecule inhibitor of SMARCA4, SMARCA2, and PBRM1 bromodomains.[1][2][3][4][5] Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personnel safety, environmental protection, and regulatory compliance.
Disclaimer: This document provides guidance based on general best practices for the disposal of small molecule inhibitors.[6][7][8][9] Always consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for the compound before handling or disposal. This guide should not supersede local regulations and institutional protocols.
I. Immediate Safety and Handling Precautions
Given that comprehensive hazard data for this compound is not widely available, it must be treated as a potentially hazardous chemical.[8] The primary routes of exposure are inhalation, skin contact, and ingestion. All handling and disposal procedures must be conducted within a certified chemical fume hood to minimize exposure risk.
Personal Protective Equipment (PPE):
A summary of required PPE for activities involving this compound is provided below.
| Activity | Required PPE | Specifications |
| Weighing and Aliquoting (Solid) | Double Nitrile Gloves, Lab Coat, Safety Glasses with Side Shields, N95 Respirator | To be conducted in a certified chemical fume hood or ventilated balance enclosure.[8] |
| Solution Preparation and Handling | Double Nitrile Gloves, Lab Coat, Safety Glasses with Side Shields | To be conducted in a certified chemical fume hood.[8] |
| Waste Disposal | Double Nitrile Gloves, Lab Coat, Safety Goggles, Face Shield | Use appropriate waste containers and follow designated disposal routes.[8] |
II. Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is the strict segregation of waste streams and their collection as hazardous chemical waste.[6][7] Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular trash.
1. Waste Segregation at the Point of Generation:
Properly segregate waste as soon as it is generated to prevent cross-contamination and ensure correct disposal pathways.
-
Solid Waste: All disposable materials that have come into direct contact with this compound are considered contaminated solid chemical waste.[6] This includes:
-
Gloves
-
Pipette tips
-
Tubes and vials
-
Weighing paper and bench paper
-
Contaminated absorbent pads
-
-
Liquid Waste: All solutions containing this compound must be collected as liquid chemical waste.[6] This includes:
-
Unused or expired stock solutions (e.g., in DMSO)
-
Contaminated buffers or cell culture media
-
Solvents used for cleaning and decontamination
-
-
Unused Compound: Any excess or expired solid (powder) this compound must be disposed of as hazardous chemical waste and should never be washed down the drain.[6]
2. Waste Containment and Labeling:
Proper containment and labeling are critical for safe storage and subsequent disposal by EHS personnel.
| Waste Type | Container | Labeling Requirements |
| Solid Waste | A designated, sealable hazardous waste bag or a puncture-resistant container with a lid. | "Hazardous Waste" tag clearly identifying the contents, including "this compound" and any other chemical contaminants.[7] |
| Liquid Waste | A compatible, leak-proof, and sealable hazardous waste container. Separate containers should be used for halogenated and non-halogenated solvents.[6] | "Hazardous Waste" tag with the full chemical name "this compound" and the solvent (e.g., DMSO). Indicate the approximate concentration and volume. |
| Sharps Waste | A designated sharps container for hazardous chemical waste. | Label as "Hazardous Sharps Waste" and list "this compound" as a contaminant. |
3. Temporary Storage and Disposal:
-
Storage: Sealed waste containers should be stored in a designated and well-ventilated satellite accumulation area within the laboratory.[6] This area must have secondary containment to mitigate any potential leaks.
-
Disposal: Once a waste container is full or the experiment is complete, arrange for pickup and disposal through your institution's EHS department.[6][7] Follow their specific procedures for requesting a waste pickup.
III. Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process and workflow for the proper handling and disposal of this compound.
Caption: Workflow for the safe handling, segregation, and disposal of this compound waste.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 1997321-20-6 | MOLNOVA [molnova.com]
- 4. tebubio.com [tebubio.com]
- 5. This compound – DLA PHARMACEUTICALS [dlapharmaceuticals.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Personal protective equipment for handling Gne-064
The initial search for "GNE-064 safety data sheet" and related terms did not yield a specific, comprehensive Safety Data Sheet (SDS) for this compound. The search results primarily consist of product pages from chemical suppliers and research articles. These sources provide some basic information such as its biological activity, solubility, and storage conditions, but lack the detailed hazard identification, first-aid measures, firefighting measures, handling and storage precautions, exposure controls/personal protection, and disposal considerations typically found in an SDS.
To fulfill the user's request, I need to find a proper SDS or equivalent comprehensive safety information. Without this, I cannot provide the essential, immediate safety and logistical information, including operational and disposal plans, nor can I summarize quantitative data into clearly structured tables as required. The detailed procedural, step-by-step guidance and answers to specific operational questions are also contingent on finding this information.
Therefore, the next step needs to be a more focused search for an official or at least a more detailed safety data sheet.I have still been unable to locate a comprehensive Safety Data Sheet (SDS) for this compound. The search results from step 2, similar to step 1, primarily point to product pages from chemical suppliers and research articles. While some of these pages offer links to an "MSDS" or "Datasheet," they are often generic or provide limited safety information that is not a substitute for a full SDS. I have gathered some information on storage, solubility, and handling for research purposes, but I lack the detailed hazard identification, first-aid measures, firefighting measures, exposure controls, and disposal information required to fulfill the user's request for essential safety and logistical information.
Updated plan: Search for a Safety Data Sheet or comprehensive safety information for a compound structurally or functionally similar to this compound. Gather general safety protocols and handling guidelines for potent, selective, small-molecule inhibitors used in research settings. Based on the information gathered for this compound and analogous compounds, as well as general laboratory safety practices, compile a set of handling procedures, personal protective equipment recommendations, and disposal considerations. Organize any available quantitative data (e.g., solubility, storage temperatures) into a table. Create a Graphviz diagram illustrating a general workflow for the safe handling of potent research compounds like this compound, from reception to disposal, incorporating the PPE recommendations. Synthesize all the information into a comprehensive response, clearly stating that a specific SDS for this compound was not found and that the provided guidance is based on information for similar compounds and general laboratory safety principles.I have been unsuccessful in finding a specific Safety Data Sheet (SDS) for this compound. However, I have gathered general safety information for handling potent, selective, small-molecule inhibitors and compounds with unknown toxicological profiles. I have also found an SDS for a PROTAC SMARCA2/4-degrader, which shares a similar target but is a different class of molecule. This information allows me to provide a good general safety protocol, but it will be crucial to emphasize that this is based on best practices for similar compounds and not on a specific SDS for this compound. I can now proceed with creating the data table, the Graphviz diagram, and the comprehensive response based on the information I have gathered. I have sufficient information to complete the user's request by providing a detailed safety guide based on analogous compounds and general laboratory safety principles. Therefore, I do not need further search actions.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following guidance is based on best practices for handling potent, selective, small-molecule inhibitors with unknown toxicological profiles and should be used in conjunction with your institution's safety protocols. Always perform a risk assessment before handling any new chemical.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. As a potent and selective inhibitor, it should be handled with care to minimize exposure.
I. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound, particularly when in its solid, powdered form. The recommended PPE varies based on the laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator. Gloves: Double-gloving with nitrile gloves. Eye Protection: Chemical splash goggles. Lab Coat: Disposable or dedicated non-absorbent lab coat. Ventilation: Certified chemical fume hood or powder containment hood. |
| Solution Preparation and Handling | Gloves: Double-gloving with nitrile gloves. Eye Protection: Chemical splash goggles or a face shield if a splash risk exists. Lab Coat: Standard laboratory coat. Ventilation: Chemical fume hood. |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Containment: Class II biological safety cabinet. |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat. |
II. Operational Plan: From Receipt to Disposal
A clear and concise operational plan is crucial for the safe management of this compound within the laboratory.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Log the receipt, quantity, and storage location in the laboratory's chemical inventory.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed to prevent contamination and degradation.
-
Consult the supplier's datasheet for specific storage temperature recommendations.
3. Handling and Experimental Use:
-
Designated Area: Conduct all work with this compound in a designated and clearly marked area.
-
Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood.
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If not feasible, thoroughly decontaminate equipment after use.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
4. Spill Management:
-
In the event of a spill, evacuate the area and prevent unprotected personnel from entering.
-
For small spills of solid material, gently cover with an absorbent material to avoid raising dust, then carefully collect into a sealed container for disposal.
-
For liquid spills, absorb with an inert material and place in a sealed container for disposal.
-
Ventilate the area and decontaminate the spill surface.
5. Disposal Plan:
-
All waste containing this compound, including contaminated PPE and disposables, must be considered hazardous waste.
-
Collect all waste in clearly labeled, sealed containers.
-
Dispose of the waste through your institution's hazardous waste management program, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.[1][2]
III. Quantitative Data
The following table summarizes available quantitative data for this compound.
| Property | Value | Source |
| Storage (Powder) | -20°C for up to 3 years | Bioss |
| Storage (In Solvent) | -80°C for up to 1 year | Bioss |
| Solubility (DMSO) | 112.5 mg/mL (343.6 mM) | Bioss |
IV. Experimental Workflow and Safety Diagram
The following diagram illustrates the general workflow for safely handling potent research compounds like this compound.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
